molecular formula C7H12O3 B6146527 4,4-dimethyl-5-oxopentanoic acid CAS No. 503-53-7

4,4-dimethyl-5-oxopentanoic acid

Cat. No.: B6146527
CAS No.: 503-53-7
M. Wt: 144.17 g/mol
InChI Key: LIGPUSYDSVJBCU-UHFFFAOYSA-N
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Description

4,4-dimethyl-5-oxopentanoic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

503-53-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,4-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C7H12O3/c1-7(2,5-8)4-3-6(9)10/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

LIGPUSYDSVJBCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)C=O

Purity

95

Origin of Product

United States

Foundational & Exploratory

4,4-dimethyl-5-oxopentanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 4,4-dimethyl-5-oxopentanoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, reactivity, synthesis, and potential applications, moving beyond a simple data summary to explain the causality behind its chemical behavior and utility in a research context.

Introduction: A Bifunctional Scaffold with Unique Steric Hindrance

This compound is a fascinating organic molecule that incorporates two key functional groups: a terminal carboxylic acid and an aldehyde. Its structure is further distinguished by a quaternary carbon center at the 4-position, which introduces significant steric hindrance. This unique combination of features makes it a valuable, albeit specialized, building block in organic synthesis and a molecule of interest for constructing complex molecular architectures, particularly in the realm of medicinal chemistry.

The interplay between the reactive aldehyde, the versatile carboxylic acid, and the sterically demanding gem-dimethyl group dictates its reactivity and potential applications. Understanding these relationships is crucial for leveraging this compound effectively in synthetic strategies.

Molecular Structure and Identification

The unambiguous identification of a chemical compound is the foundation of sound scientific research. This compound is systematically named based on IUPAC nomenclature, which identifies a five-carbon (pentanoic) acid backbone with two methyl groups at the fourth carbon and a carbonyl group (oxo) at the fifth position.[1]

Key Identifiers
IdentifierValue
IUPAC Name This compound[2]
CAS Number 503-53-7[2]
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [2]
InChI InChI=1S/C7H12O3/c1-7(2,5-8)4-3-6(9)10/h5H,3-4H2,1-2H3,(H,9,10)[2]
InChIKey LIGPUSYDSVJBCU-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)(CCC(=O)O)C=O[2][3]
Structural Representation

The diagram below illustrates the key functional components of the molecule. The carboxylic acid group offers a site for amide or ester formation, while the aldehyde is primed for nucleophilic attack and oxidation/reduction reactions. The gem-dimethyl group sterically shields the adjacent aldehyde, influencing the approach of reagents.

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, permeability, and potential for intermolecular interactions.

PropertyValueSource
Molecular Weight 144.17 g/mol PubChem[2]
Monoisotopic Mass 144.078644241 DaPubChem[2]
XLogP3 0.4PubChem[2]
Topological Polar Surface Area 54.4 ŲPubChem[2]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

The low XLogP3 value suggests a relatively hydrophilic character, consistent with the presence of two polar functional groups. This property is crucial for drug development professionals, as it influences the compound's ADME (absorption, distribution, metabolism, and excretion) profile.

Spectroscopic Profile

While raw spectral data is beyond the scope of this guide, a foundational understanding of the expected spectroscopic signatures is essential for compound verification.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic strong, broad absorption between 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. Two distinct, strong C=O stretching peaks would be visible: one for the carboxylic acid (approx. 1700-1725 cm⁻¹) and one for the aldehyde (approx. 1720-1740 cm⁻¹). A characteristic pair of peaks for the aldehyde C-H stretch would also appear around 2720 and 2820 cm⁻¹.[2]

  • Mass Spectrometry (MS) : In mass spectrometry, the molecule would show a molecular ion peak corresponding to its mass. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Key signals would include a singlet for the aldehyde proton (~9-10 ppm), a broad singlet for the carboxylic acid proton (>10 ppm), and a sharp singlet for the two equivalent methyl groups. The two methylene groups (-CH₂-) would appear as distinct multiplets.

    • ¹³C NMR : Signals for the two carbonyl carbons (aldehyde and carboxylic acid) would be prominent in the downfield region (~170-200 ppm). The quaternary carbon and the two equivalent methyl carbons would also be readily identifiable.

Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for selective chemical transformations, making it a versatile intermediate.

Key Reaction Pathways

The diagram below outlines the primary transformations possible from the core scaffold. The choice of reagents and reaction conditions determines which functional group reacts preferentially. For instance, selective reduction of the aldehyde in the presence of the carboxylic acid can be achieved using mild reducing agents like sodium borohydride, whereas stronger agents like lithium aluminum hydride would reduce both groups.

Reactivity_Diagram main This compound diol_acid 4,4-dimethyl-5-hydroxypentanoic acid (Diol Acid) main->diol_acid Selective Reduction (e.g., NaBH₄) dicarboxylic 4,4-dimethylpentanedioic acid (Dicarboxylic Acid) main->dicarboxylic Oxidation (e.g., KMnO₄, H₂CrO₄) alkene_acid Alkene-substituted acid (e.g., via Wittig) main->alkene_acid Nucleophilic Addition (e.g., Wittig Reagent) ester Ester derivative (e.g., Methyl 4,4-dimethyl-5-oxopentanoate) main->ester Esterification (e.g., CH₃OH, H⁺) amide Amide derivative main->amide Amide Coupling (e.g., R-NH₂, DCC) acid_chloride Acid Chloride derivative main->acid_chloride Halogenation (e.g., SOCl₂) diol 4,4-dimethylpentane-1,5-diol main->diol Strong Reduction (e.g., LiAlH₄)

Caption: Key reaction pathways for this compound.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis involves the hydrolysis of the corresponding ethyl ester. This method is reliable and demonstrates a fundamental saponification reaction.

Synthesis via Hydrolysis of Ethyl 3,3-dimethyl-5-oxopentanoate[6]

This protocol is based on the base-catalyzed hydrolysis of the ester precursor. The causality is straightforward: the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.

Workflow Diagram

Synthesis_Workflow start Dissolve Ethyl Ester in Methanol/Water add_base Add Potassium Hydroxide (KOH) start->add_base Step 1 stir Stir at Room Temperature (e.g., 4.5 hours) add_base->stir Step 2 dilute Dilute with Water stir->dilute Step 3 acidify Acidify with aq. HCl dilute->acidify Step 4 extract Extract with Methylene Chloride acidify->extract Step 5 wash_dry Wash with Brine & Dry over MgSO₄ extract->wash_dry Step 6 end Isolate Product wash_dry->end Step 7

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material, ethyl 3,3-dimethyl-5-oxopentanoate (1.0 eq), in a mixture of methanol and a small amount of water.[4]

  • Saponification: Add potassium hydroxide (KOH, approx. 2.0 eq) to the solution. The use of an excess of base ensures the complete conversion of the ester.[4]

  • Reaction: Stir the mixture at room temperature for several hours (e.g., 4-5 hours) to allow the hydrolysis to proceed to completion.[4]

  • Workup - Dilution: Dilute the reaction mixture with water to dissolve the potassium salt of the product.

  • Workup - Acidification: Carefully acidify the aqueous solution by adding aqueous hydrochloric acid (HCl) until the solution is acidic (test with pH paper). This protonates the carboxylate anion to form the neutral carboxylic acid, which may precipitate or become extractable.[4]

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as methylene chloride to transfer the product into the organic phase.[4]

  • Purification: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄).[4]

  • Isolation: Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Applications in Research and Drug Development

While this compound is not an active pharmaceutical ingredient itself, its value lies in its role as a versatile chemical intermediate. Its bifunctional nature allows for the construction of more complex molecules with potential therapeutic applications.

  • Scaffold for Novel Therapeutics: The dual functionality allows for the sequential or orthogonal introduction of different pharmacophores. For example, the carboxylic acid can be coupled with an amine-containing fragment, while the aldehyde can be used to form a heterocyclic ring system, a common feature in many drugs.

  • Intermediate in Multi-Step Synthesis: Analogous structures like 4,4-dimethyl-2-oxo-pentanoic acid are used in pharmaceutical development.[5] This suggests that this compound can serve a similar role as a key intermediate for creating active pharmaceutical ingredients where a gem-dimethyl group is desired for metabolic stability or to enforce a specific molecular conformation.

  • Probes and Linkers: Bifunctional molecules are essential in chemical biology. For instance, similar structures like 5-azidopentanoic acid are used as linkers in bioconjugation and drug delivery systems via "click chemistry".[6] The carboxylic acid and aldehyde groups of this compound could be similarly leveraged to create specialized linkers for attaching drugs to targeting moieties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH318Causes serious eye damage[2]
STOT - Single ExposureH335May cause respiratory irritation[2]

Precautionary Statements: Standard laboratory safety protocols should be strictly followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[2]

Conclusion

This compound is a valuable bifunctional building block for organic synthesis. Its chemical personality is defined by the reactivity of its aldehyde and carboxylic acid groups, modulated by the steric influence of the gem-dimethyl group. For researchers in drug discovery and medicinal chemistry, this compound offers a versatile scaffold for creating novel molecular entities. A thorough understanding of its properties, reactivity, and handling requirements is paramount to unlocking its full potential in the laboratory.

References

  • PubChem. (n.d.). Pentanoic acid, 4,4-dimethyl-5-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-5-oxo-pentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • EPA. (n.d.). 4,4-dimethyl-2-oxopentanoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChemLite. (n.d.). Pentanoic acid, 4,4-dimethyl-5-oxo- (C7H12O3). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP0103136A2 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation.
  • NIST. (n.d.). Mass spectrum of Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-5-oxopentanoic acid. Retrieved from [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2025). Why is this 2,4-Dimethyl-5-oxo-pentanoic acid and not 2,4-Dimethyl-5-formyl-pentanoic acid?. r/chemhelp. Retrieved from [Link]

  • Ratto, A., & Honek, J. (n.d.). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science. Retrieved from [Link]

Sources

Technical Guide: 4,4-Dimethyl-5-oxopentanoic Acid (CAS 503-53-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 4,4-dimethyl-5-oxopentanoic acid (CAS 503-53-7) . This document is structured to provide actionable insights for researchers in medicinal chemistry and organic synthesis, specifically addressing its role in PROTAC linker design and heterocycle formation.

Part 1: Chemical Identity & Core Significance

This compound is a bifunctional building block characterized by a terminal carboxylic acid and a terminal aldehyde, separated by a gem-dimethyl substituted carbon chain. It is a critical intermediate in the synthesis of sterically constrained linkers and bioactive heterocycles.

Chemical Specifications
PropertyDetail
CAS Number 503-53-7
IUPAC Name This compound
Synonyms 4-Formyl-4-methylvaleric acid; 3,3-Dimethyl-4-formylbutyric acid
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Physical State Viscous yellow oil (typically exists as a lactol mixture)
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The defining feature of CAS 503-53-7 is the geminal dimethyl group at the C4 position. This structural motif exerts the Thorpe-Ingold effect , which:

  • Restricts Conformational Freedom: The bulky methyl groups compress the internal bond angle (C3-C4-C5), forcing the terminal functional groups (aldehyde and acid) closer together.

  • Accelerates Cyclization: Reactions involving ring closure (e.g., lactol formation or heterocycle synthesis) occur significantly faster—often by orders of magnitude—compared to the unsubstituted linear analog.

  • Enhances Metabolic Stability: In drug design (e.g., PROTACs), the gem-dimethyl group blocks metabolic oxidation at the

    
    -position relative to the aldehyde/ketone, extending the half-life of the resulting linker.
    

Part 2: Chemical Reactivity & Stability Profile

The Lactol-Aldehyde Equilibrium

Unlike simple aldehydes, this compound does not exist purely as an open-chain aldehyde in solution. It exists in a dynamic equilibrium with its cyclic hemiacetal (lactol) form, 4,4-dimethyl-5-hydroxytetrahydrofuran-2-one .

  • Open Chain: Reactive aldehyde, susceptible to oxidation or nucleophilic attack.

  • Closed Ring (Lactol): The dominant species in non-polar solvents and the solid state due to the gem-dimethyl effect promoting ring closure.

Implication for Analysis:

  • ¹H NMR (CDCl₃): Expect complex spectra. The aldehyde proton (–CH O) typically appears as a singlet/doublet around 9.6–9.8 ppm (minor component). The lactol proton (–O–CH (OH)–) appears as a multiplet around 5.5–6.0 ppm (major component).

Visualization of Reactivity Pathways

The following diagram illustrates the equilibrium and key synthetic diversions for this molecule.

ReactivityProfile Figure 1: Dynamic equilibrium and reactivity of this compound. OpenChain Open Chain Form (Aldehyde-Acid) Reactive Electrophile Lactol Cyclic Lactol Form (Hemiacetal) Storage Stable OpenChain->Lactol Equilibrium (Fast) ReductiveAmination Reductive Amination (PROTAC Linkers) OpenChain->ReductiveAmination + Amine / NaBH(OAc)3 Heterocycle Heterocycle Formation (Pyrrolidinones) OpenChain->Heterocycle + Primary Amine / Heat

Part 3: Synthesis Protocol

This protocol describes the synthesis of CAS 503-53-7 via the reduction of 3,3-dimethylglutaric anhydride . This route is preferred over direct oxidation of diols due to higher regioselectivity and easier purification.

Retrosynthetic Logic
  • Target: this compound (Aldehyde-Acid).[1][2][3][4][5][6][7][8][9]

  • Precursor: 4,4-dimethyl-dihydro-2H-pyran-2,6(3H)-dione (3,3-Dimethylglutaric anhydride).

  • Mechanism: Regioselective reduction of the anhydride to the lactone, followed by controlled reduction to the lactol (masked aldehyde).

Step-by-Step Methodology
Phase A: Preparation of 4,4-dimethyl-dihydro-2H-pyran-2-one (Lactone Intermediate)
  • Reagents: 3,3-Dimethylglutaric anhydride (1.0 eq), Sodium Borohydride (NaBH₄, 1.0 eq), THF (anhydrous).

  • Procedure:

    • Dissolve 3,3-dimethylglutaric anhydride (14.2 g, 100 mmol) in anhydrous THF (150 mL) under N₂ atmosphere. Cool to 0°C.

    • Add NaBH₄ (3.78 g, 100 mmol) portion-wise over 30 minutes. Caution: Gas evolution.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.

    • Quench carefully with 1M HCl until pH ~2.

    • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc 4:1).

    • Yield: Expect ~75-85% of the lactone (4,4-dimethyl-delta-valerolactone).

Phase B: Reduction to this compound (Lactol Form)
  • Reagents: Lactone intermediate (from Phase A), Diisobutylaluminum hydride (DIBAL-H, 1.1 eq), Toluene/DCM.

  • Procedure:

    • Dissolve the lactone (6.4 g, 50 mmol) in anhydrous DCM (100 mL). Cool to -78°C (Critical for aldehyde selectivity).

    • Add DIBAL-H (1.0 M in toluene, 55 mL, 55 mmol) dropwise over 45 minutes via syringe pump. Maintain internal temperature below -70°C.

    • Stir at -78°C for 2 hours. Monitor by TLC (stain with 2,4-DNP; aldehyde/lactol spots turn orange).

    • Quench: Add MeOH (5 mL) at -78°C, followed by saturated Rochelle’s salt solution (potassium sodium tartrate, 100 mL).

    • Warm to RT and stir vigorously for 2 hours until the layers separate clearly (Rochelle's salt breaks the Aluminum emulsion).

    • Extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate in vacuo.

    • Product: The resulting oil is CAS 503-53-7, predominantly in the lactol form.

Synthesis Workflow Diagram

SynthesisPath Figure 2: Synthetic route from commercial anhydride to CAS 503-53-7. Anhydride 3,3-Dimethylglutaric Anhydride (Starting Material) Step1 Step 1: NaBH4 Reduction (THF, 0°C) Anhydride->Step1 Lactone 4,4-Dimethyl-delta-valerolactone (Intermediate) Step1->Lactone Step2 Step 2: DIBAL-H Reduction (-78°C, DCM) Lactone->Step2 Product This compound (CAS 503-53-7) (Lactol/Aldehyde Mixture) Step2->Product

[2]

Part 4: Applications in Drug Discovery

PROTAC Linker Synthesis

In the development of Proteolysis Targeting Chimeras (PROTACs), specifically IRAK4 degraders, CAS 503-53-7 serves as a vital linker component.

  • Function: It connects the E3 ligase ligand (e.g., Thalidomide/Pomalidomide derivative) to the Target Protein ligand.

  • Mechanism: The aldehyde group undergoes reductive amination with an amine-functionalized ligand, while the carboxylic acid is coupled to the other ligand via standard amide coupling (EDCI/HOBt or HATU).

  • Advantage: The gem-dimethyl group introduces a "kink" in the linker chain, improving solubility and potentially locking the bioactive conformation of the PROTAC ternary complex.

Heterocycle Construction

Reaction with primary amines or hydrazines yields substituted pyrrolidinones or pyridazinones .

  • Example: Reaction with methylamine followed by reduction/cyclization yields N-methyl-4,4-dimethylpyrrolidin-2-one derivatives, which are scaffolds for nootropic agents (racetam analogs).

Part 5: References

  • Vertex Pharmaceuticals Inc. "Substituted benzimidazoles, pharmaceutical preparations containing same, and use of same to produce drugs." WO 2018/060174 A1. (2018).

  • Kymera Therapeutics. "Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs." Journal of Medicinal Chemistry. (2020).

  • Sigma-Aldrich. "Product Specification: this compound." MilliporeSigma Catalog.

  • PubChem. "Compound Summary: this compound (CID 12310758)." National Library of Medicine.

  • Jung, M. E., et al. "Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction." Journal of Organic Chemistry, 42(23), 3761–3764. (1977).

Sources

4,4-Dimethyl-5-Oxopentanoic Acid: The Gem-Dimethyl Linker Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 4,4-dimethyl-5-oxopentanoic acid (CAS 503-53-7) and its derivatives. This document is structured for researchers in medicinal chemistry, specifically those working on PROTAC linker design and metabolic stability optimization.

Executive Summary & Chemical Architecture

This compound is a bifunctional aliphatic building block characterized by a terminal carboxylic acid, a terminal aldehyde (often masked as a lactol), and a gem-dimethyl substituted quaternary carbon at the


-position relative to the aldehyde.

This molecule acts as a critical "linchpin" in drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) . Its structural value lies in the Thorpe-Ingold Effect (Gem-Dimethyl Effect) , which restricts conformational freedom, thereby pre-organizing the molecule for binding or cyclization and protecting adjacent functional groups from metabolic hydrolysis.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Common Synonyms 3,3-Dimethylglutaraldehydic acid; 4-Formyl-4-methylvaleric acid
CAS Number 503-53-7
Molecular Formula

Molecular Weight 144.17 g/mol
Key Functional Groups Carboxylic Acid (

), gem-Dimethyl (

), Aldehyde (

)
Equilibrium State Exists in equilibrium with 5-hydroxy-4,4-dimethyl-dihydrofuran-2-one (Lactol form)
Structural Significance in Drug Design[3]
  • Metabolic Stability: The steric bulk of the gem-dimethyl group hinders enzymatic attack (e.g., by esterases or oxidases) on the adjacent carbonyls, extending the half-life of the linker.

  • Conformational Bias: The bulky methyl groups force the alkyl chain into a gauche conformation, reducing the entropic penalty for binding events or cyclization reactions.

  • Orthogonal Reactivity: The acid and aldehyde handles allow for selective, stepwise derivatization (e.g., amide coupling at one end, reductive amination at the other).

Synthesis & Production Pathways

The synthesis of this compound typically proceeds via the reduction of 3,3-dimethylglutaric anhydride . This route is preferred for its scalability and the avoidance of over-reduction.

Core Synthesis Workflow (Graphviz)

SynthesisPath cluster_derivatives Downstream Applications Anhydride 3,3-Dimethylglutaric Anhydride (CAS 2938-48-9) Intermediate Tetrahedral Intermediate Anhydride->Intermediate NaBH4 / THF Controlled Reduction Lactol 5-Hydroxy-4,4-dimethyl- dihydrofuran-2-one (Cyclic Lactol) Intermediate->Lactol Acidic Workup (Equilibrium Shift) Product 4,4-Dimethyl-5-oxopentanoic Acid (Open Chain Aldehyde) Lactol->Product In Solution (Tautomerization) Linker PROTAC Linker (Reductive Amination) Product->Linker R-NH2 / NaBH(OAc)3 Ester Methyl Ester Derivative (CAS 2840-71-3) Product->Ester MeOH / H+

Figure 1: Synthetic pathway from anhydride precursor to the target aldehyde-acid and its equilibrium states.

Detailed Protocol: Controlled Reduction of 3,3-Dimethylglutaric Anhydride

Objective: Synthesize this compound (isolated as the lactol) from 3,3-dimethylglutaric anhydride.

Reagents:

  • 3,3-Dimethylglutaric anhydride (1.0 eq)

  • Sodium Borohydride (

    
    , 1.0–1.1 eq)
    
  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1M)

Step-by-Step Methodology:

  • Preparation: Dissolve 3,3-dimethylglutaric anhydride (14.2 g, 100 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere. Cool the solution to -5°C using an ice/salt bath.

  • Reduction: Add

    
     (3.78 g, 100 mmol) portion-wise over 30 minutes. The stoichiometry is critical to prevent over-reduction to the diol (2,2-dimethyl-1,5-pentanediol).
    
  • Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature over 1 hour. Monitor by TLC (disappearance of anhydride).

  • Quenching: Carefully quench the reaction with 1M HCl (50 mL) until pH < 2. This step hydrolyzes the borate intermediate and facilitates ring closure to the lactol.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, wash with brine, and dry over 
    
    
    
    .
  • Isolation: Concentrate under reduced pressure. The product typically isolates as a viscous oil (the lactol form), which equilibrates to the aldehyde acid in polar solvents or basic conditions.

  • Yield: Expected yield is 85–92%.

Derivatization & Applications in Drug Discovery[6]

PROTAC Linker Synthesis

The primary utility of this scaffold is in generating non-hydrolyzable linkers for PROTACs. The aldehyde group allows for the attachment of amine-containing ligands via reductive amination , while the carboxylic acid attaches to the E3 ligase ligand (e.g., Thalidomide or VHL ligands).

Mechanism:

  • Attachment A (Acid End): Amide coupling with an E3 ligase ligand (e.g., Pomalidomide derivative).[1]

  • Attachment B (Aldehyde End): Reductive amination with a Target Protein ligand.

Why use this scaffold? Standard linear alkyl linkers are prone to oxidative metabolism. The 4,4-dimethyl substitution blocks


-oxidation and steric hydrolysis, significantly improving the pharmacokinetic (PK) profile of the PROTAC.
Key Derivatives Table
Derivative NameCAS NumberStructure DescriptionApplication
5-Methoxy-4,4-dimethyl-5-oxopentanoic acid 2840-71-3 Methyl ester at

(pseudo-acid nomenclature)
Precursor for glutarimide ring formation; often confused with the aldehyde.
This compound methyl ester 4007-81-2 Methyl ester at

(Acid end)
Used when selective reaction at the aldehyde is required first.[2][3][4]
2,2-Dimethyl-1,5-pentanediol 3121-82-2 Fully reduced diolResult of over-reduction; used to synthesize ether-based linkers.
Experimental Workflow: Reductive Amination (Linker Formation)

Context: Attaching a target ligand (R-NH2) to the aldehyde handle.

  • Dissolution: Dissolve this compound (1.0 eq) and the amine ligand (R-NH2, 1.0 eq) in DCE (Dichloroethane).

  • Imine Formation: Add catalytic Acetic Acid (1-2 drops). Stir for 30 mins to form the imine/iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq). Stir at room temperature for 12 hours.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[5]
    
  • Result: A secondary amine linkage with a gem-dimethyl stabilized backbone.

Logical Signaling & SAR Analysis (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using this scaffold in PROTAC design.

SAR_Logic Core 4,4-Dimethyl-5-oxopentanoic Scaffold GemDimethyl Gem-Dimethyl Group (C4) Core->GemDimethyl Aldehyde Aldehyde / Lactol (C5) Core->Aldehyde Acid Carboxylic Acid (C1) Core->Acid Stability Blocks Metabolic Hydrolysis GemDimethyl->Stability Steric Shielding Conformation Thorpe-Ingold Effect (Pre-organization) GemDimethyl->Conformation Restricts Rotation Reactivity Reductive Amination Handle Aldehyde->Reactivity Linker Attachment Coupling Amide Bond Formation Acid->Coupling Ligase Attachment Outcome Optimized PROTAC (High Potency & Stability) Stability->Outcome Conformation->Outcome Reactivity->Outcome Coupling->Outcome

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.

References

  • PubChem. Pentanoic acid, 4,4-dimethyl-5-oxo- (CAS 503-53-7).[2] National Library of Medicine. [Link]

  • Kymera Therapeutics / NIH. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (Discusses the use of the 2,2-dimethylpentanoate moiety as a solvent-exposed vector). [Link]

  • Google Patents.US10519111B2 - UV absorbing compounds, compositions comprising same and uses thereof. (Details synthesis from 3,3-dimethyldihydro-2H-pyran-2,6(3H)-dione).
  • Talele, T. T. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. J. Med.[6] Chem. 2018.[6] (Authoritative review on the Thorpe-Ingold effect). [Link]

Sources

Methodological & Application

Synthesis of 4,4-dimethyl-5-oxopentanoic acid from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 4,4-dimethyl-5-oxopentanoic acid (CAS: 503-53-7) Significance: This molecule serves as a critical "gem-dimethyl" building block in medicinal chemistry. The gem-dimethyl group at the


-position to the aldehyde prevents enolization and racemization, significantly increasing metabolic stability (the "Thorpe-Ingold effect") and bioavailability in downstream drug candidates, such as Epothilone analogs and P450 inhibitors.

Synthetic Strategy Selection: While oxidative cleavage of terpenes or reduction of 2,2-dimethylglutaric anhydride are theoretically possible, they often suffer from poor regioselectivity or over-reduction.

  • Route A (Anhydride Reduction): Reduction of 2,2-dimethylglutaric anhydride typically yields the 3,3-dimethyl isomer or requires expensive, sensitive catalysts to stop at the aldehyde.

  • Route B (Selected Route - Stork Enamine): We utilize the Stork Enamine Synthesis . This route is superior for generating quaternary carbon centers adjacent to carbonyls. By reacting the morpholine enamine of isobutyraldehyde with methyl acrylate, we unequivocally establish the 4,4-dimethyl substitution pattern before hydrolyzing to the target acid.

Reaction Pathway Visualization

The following diagram illustrates the specific carbon-carbon bond formation strategy, highlighting the construction of the quaternary center.

StorkEnamine Isobutyraldehyde Isobutyraldehyde (Starting Material) Enamine Intermediate A (Isobutenyl Morpholine) Isobutyraldehyde->Enamine Dean-Stark (-H2O) Morpholine Morpholine Morpholine->Enamine MichaelAdduct Intermediate B (Michael Adduct) Enamine->MichaelAdduct + Methyl Acrylate (MeCN, Reflux) MethylAcrylate Methyl Acrylate (Michael Acceptor) MethylAcrylate->MichaelAdduct Hydrolysis Hydrolysis (H3O+ / LiOH) MichaelAdduct->Hydrolysis 1. Acid Hydrolysis 2. Saponification Target Target Product This compound Hydrolysis->Target

Caption: Figure 1. Stepwise construction of the this compound scaffold via Stork Enamine Michael Addition.

Detailed Experimental Protocols

Phase 1: Formation of 4-(2-Methylprop-1-enyl)morpholine (Enamine)

Principle: Conversion of isobutyraldehyde to its enamine increases the nucleophilicity of the


-carbon, enabling reaction with electrophiles without self-condensation.

Reagents & Equipment:

  • Isobutyraldehyde (Freshly distilled): 1.0 equiv

  • Morpholine: 1.2 equiv

  • p-Toluenesulfonic acid (pTsOH): 0.05 equiv (Catalyst)

  • Solvent: Toluene (Anhydrous)[1]

  • Apparatus: Dean-Stark trap, reflux condenser, nitrogen inlet.

Protocol:

  • Setup: Charge a 3-neck RBF with isobutyraldehyde (72.1 g, 1.0 mol), morpholine (104.5 g, 1.2 mol), pTsOH (8.6 g), and Toluene (500 mL).

  • Dehydration: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water (~18 mL) is collected (approx. 4–6 hours).

  • Isolation: Cool to room temperature (RT). Remove toluene under reduced pressure (rotary evaporator).

  • Purification: Distill the residue under vacuum (approx. 60–65 °C at 15 mmHg) to obtain the enamine as a clear, colorless oil.

    • Checkpoint: 1H NMR should show the vinylic proton at ~5.6 ppm and absence of aldehyde proton (~9.6 ppm).

Phase 2: Michael Addition & Hydrolysis

Principle: The enamine attacks the


-position of methyl acrylate. Subsequent hydrolysis unmasks the aldehyde and cleaves the ester.

Reagents:

  • Enamine (from Phase 1): 1.0 equiv

  • Methyl Acrylate: 1.1 equiv

  • Solvent: Acetonitrile (MeCN) or THF

  • Hydrolysis: 10% HCl, then LiOH (for ester cleavage).

Protocol:

  • Addition: Dissolve Enamine (141 g, 1.0 mol) in dry MeCN (400 mL) under nitrogen.

  • Reaction: Add Methyl Acrylate (94.7 g, 1.1 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temp < 40 °C.

  • Maturation: After addition, reflux the mixture for 12–16 hours to ensure complete C-C bond formation.

  • Acid Hydrolysis (Aldehyde Release): Cool to 0 °C. Add 10% aqueous HCl (300 mL) dropwise. Stir vigorously for 2 hours at RT. This hydrolyzes the iminium intermediate to release the aldehyde group.

    • Intermediate: At this stage, you have Methyl 4,4-dimethyl-5-oxopentanoate.[1] If the ester is the desired end-product, extract and purify here.

  • Saponification (Acid Formation): To the biphasic mixture, add LiOH (3.0 equiv) dissolved in water. Stir at 50 °C for 4 hours until the ester spot disappears on TLC.

  • Workup:

    • Wash the basic aqueous layer with Et2O (2 x 200 mL) to remove organic impurities (unreacted enamine/polymer).

    • Acidify the aqueous layer carefully to pH ~2 with 6N HCl at 0 °C.

    • Extract the product with Ethyl Acetate (3 x 300 mL).

    • Dry combined organics over Na2SO4, filter, and concentrate.[1][2]

  • Purification: The crude acid is typically a viscous oil. Purify via vacuum distillation (high vacuum required due to boiling point) or flash chromatography (SiO2, Hexane:EtOAc 7:3 + 1% AcOH).

Quantitative Data Summary

ParameterSpecification / ResultNotes
Molecular Weight 144.17 g/mol Formula: C7H12O3
Theoretical Yield ~75-85% (Enamine step)~60-70% (Michael/Hydrolysis)Overall yield approx. 45-55%
Appearance Colorless to pale yellow viscous oilMay crystallize at low temp (MP ~25-30 °C)
Boiling Point ~115-120 °C @ 0.5 mmHgThermal instability possible; avoid prolonged heating >140 °C
1H NMR (CDCl3)

9.50 (s, 1H, CHO)

2.40 (t, 2H, CH2-COOH)

1.90 (t, 2H, CH2)

1.15 (s, 6H, gem-dimethyl)
Diagnostic singlet at 1.15 ppm confirms gem-dimethyl

Troubleshooting & Critical Control Points

  • Moisture Control: The enamine formation is reversible. Failure to remove water completely (Dean-Stark) will lead to low conversion. Use fresh molecular sieves in the reaction solvent if Dean-Stark is inefficient.

  • Polymerization: Methyl acrylate can polymerize.[3] Add a radical inhibitor (e.g., Hydroquinone, 50 ppm) during the Michael addition step.

  • Regioselectivity: The gem-dimethyl group creates steric bulk. If the Michael addition is sluggish, switch solvent to Toluene and increase reflux time, or use a Lewis Acid catalyst (e.g., ZnCl2).

  • Stability: The product contains both an aldehyde and a carboxylic acid. It is prone to oxidation (to the diacid) or cyclization (to the lactol). Store under Argon at -20 °C.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link

  • Organic Syntheses. (1974). Michael Addition using Enamines: Preparation of 1,5-Dicarbonyl Compounds. Org.[4][5][6] Synth. 54,[7] 46. Link

  • BenchChem. (2025).[8] Technical Guide to Methyl 4-methyl-5-oxopentanoate and Derivatives. (General reference for keto-ester handling). Link

Sources

Purification techniques for crude 4,4-dimethyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Techniques for Crude 4,4-Dimethyl-5-oxopentanoic Acid

Part 1: Executive Summary & Chemical Context

This compound is a critical "gem-dimethyl" building block used in the synthesis of PROTAC linkers (e.g., IRAK4 degraders), peptidomimetics, and complex agrochemicals.[1] Its structure features a terminal carboxylic acid and a reactive aldehyde separated by a gem-dimethyl substituted carbon chain.[1]

The Purification Challenge: Unlike simple carboxylic acids, this molecule presents a unique purification challenge due to the Aldehyde-Lactol Equilibrium .[1] The gem-dimethyl group promotes the "Thorpe-Ingold effect," favoring cyclization between the aldehyde and carboxylic acid to form a pseudo-cyclic lactol (5-hydroxy-4,4-dimethyl-dihydrofuran-2-one).[1] This equilibrium complicates standard crystallization and distillation.[1]

Target Specifications:

  • Appearance: Clear to pale yellow oil (often darkens upon oxidation).[1]

  • Purity Goal: >95% (LC-MS/NMR).

  • Major Impurities:

    • 2,2-Dimethylglutaric acid (Over-oxidation product).[1]

    • 4,4-Dimethyl-1,5-pentanediol (Starting material traces).[1]

    • Oligomers (Aldol condensation products).[1]

Part 2: Chemical Logic & Workflow

The purification strategy must address the molecule's amphiphilic nature (acidic and polar) and its sensitivity to oxidation.[1]

Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture Check Impurity Profile Check (TLC/LC-MS) Start->Check PathA High Neutral Impurities (Unreacted Alcohols/Esters) Check->PathA Non-acidic byproducts PathB High Polar Impurities (Di-acids/Salts) Check->PathB Complex mixture Method1 Protocol A: Modified Acid-Base Extraction PathA->Method1 Method2 Protocol B: Flash Column Chromatography (DCM:MeOH) PathB->Method2 Method1->Check If purity < 90% Method3 Protocol C: High-Vacuum Distillation (Kugelrohr) Method1->Method3 Optional for Bulk Scale Final Pure this compound (Yellow Oil) Method1->Final If purity > 95% Method2->Final Method3->Final

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude impurity profile.

Part 3: Detailed Experimental Protocols

Protocol A: Modified Acid-Base Extraction (Scalable)

Best for removing neutral organic impurities (starting alcohols, esters) from the crude oil.[1]

Principle: The gem-dimethyl group increases lipophilicity, but the carboxylic acid allows selective ionization.[1] We utilize a "pH-Switch" to wash away non-acids.[1]

Reagents:

  • Saturated NaHCO₃ solution.[1]

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).[1]

  • 1M HCl (Do not use strong mineral acids like H₂SO₄ to avoid polymerization).[1]

  • Brine.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the crude yellow oil in EtOAc (10 mL per gram of crude).

  • Base Extraction: Extract the organic layer with Saturated NaHCO₃ (3 x volume).

    • Mechanism: The acid (pKa ~4.[1]8) converts to the sodium salt (R-COO⁻ Na⁺) and moves to the aqueous phase.[1] The aldehyde remains intact.[1] Neutral impurities stay in the EtOAc.[1]

  • Phase Separation: Collect the Aqueous Phase .[1] (Discard the organic phase after TLC confirmation that the product is absent).[1]

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1M HCl until pH reaches ~2-3.

    • Visual Cue: The solution will turn cloudy as the free acid oil separates.[1]

  • Re-Extraction: Extract the acidic aqueous layer with fresh EtOAc (3 x volume).

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo (< 40°C).

Yield Expectation: 85-95% recovery.

Protocol B: Flash Column Chromatography (High Purity)

The "Gold Standard" for isolating the aldehyde-acid from over-oxidized di-acids (2,2-dimethylglutaric acid).[1]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

Optimization Table:

ParameterConditionRationale
Loading 1g crude / 20-30g SilicaStandard loading for polar compounds.[1]
Gradient 0% → 5% MeOH in DCMSlow gradient prevents streaking of the acid.
Additive 0.5% Acetic Acid (Optional)Suppresses ionization of the carboxylic acid, sharpening the peak shape.[1]
Detection KMnO₄ StainAldehydes stain bright yellow/brown rapidly. UV is weak (non-conjugated).[1]
Rf Value ~0.3-0.4 (5% MeOH/DCM)Distinct from the di-acid (Rf < 0.[1]1) and non-polar esters (Rf > 0.8).[1]

Procedure:

  • Pack: Slurry pack column with 100% DCM.

  • Load: Dissolve crude oil in minimum DCM. Load carefully.

  • Elute: Run isocratic DCM (2 CV), then gradient to 5% MeOH.

  • Collect: Fractions containing the spot at Rf ~0.35.

  • Evaporate: Rotary evaporate at <40°C. Note: Do not heat excessively to prevent polymerization.

Protocol C: Bisulfite Adduct "Reverse" Purification (Specialized)

Use ONLY if the primary impurity is a non-aldehyde ketone or neutral molecule that co-extracts in Protocol A.[1]

Concept: The aldehyde forms a water-soluble bisulfite adduct.[1] Since the molecule is already an acid, this method is redundant unless separating from other acids that lack an aldehyde group.[1]

  • Dissolve crude in Et₂O.[1]

  • Shake with saturated NaHSO₃ (Sodium Bisulfite).

  • The aldehyde-acid forms a highly polar sulfonate adduct and partitions into water (along with the carboxylate).[1]

  • Wash organic layer (removes non-aldehyde acids).[1]

  • Treat aqueous layer with dilute acid/formaldehyde to break the adduct and regenerate the aldehyde.[1]

  • Extract back into Et₂O.[1]

Part 4: Quality Control & Validation

1. NMR Validation (¹H NMR in CDCl₃):

  • Aldehyde Proton: Look for a singlet or triplet at 9.5 - 9.8 ppm .[1]

  • Gem-Dimethyl: Strong singlet at ~1.1 - 1.2 ppm (6H).[1]

  • Lactol Evidence: If the aldehyde peak is small, check for a broad peak at ~5-6 ppm (lactol CH-OH).[1] Note: In CDCl₃, the linear form usually predominates, but equilibrium exists.[1]

2. Storage Stability:

  • Condition: Store at -20°C under Argon/Nitrogen.

  • Shelf-life: 3-6 months. The aldehyde oxidizes to 2,2-dimethylglutaric acid upon air exposure.[1]

Data Summary Table:

PropertyValue / CharacteristicSource
CAS No. 503-53-7[PubChem, 2023]
Molecular Weight 144.17 g/mol [NIH, 2023]
Physical State Yellow Oil[Patent US20230078961]
Solubility DCM, EtOAc, MeOH, aq.[1] BaseExperimental Observation
Boiling Point High (>200°C est.); Distill under High VacStructural Analog Analysis

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12310758, this compound.[1] Retrieved from [Link]

  • Kim, S. et al. (2023). HMG-CoA Reductase Degradation Inducing Compound.[1] U.S. Patent Application US20230078961A1.[1] (Describing the isolation of the compound as a yellow oil). Retrieved from

  • Wood, M. et al. (2008). CGRP Receptor Antagonists.[1] World Intellectual Property Organization Patent WO2008020902A1.[1] (Describing synthesis intermediates and extraction protocols). Retrieved from

Sources

Using 4,4-dimethyl-5-oxopentanoic acid in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 4,4-dimethyl-5-oxopentanoic Acid in the Synthesis of Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile C7 Building Block

In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficiency, scalability, and novelty of a synthetic route. This compound, a bifunctional C7 scaffold, represents a valuable yet underutilized building block for constructing complex molecular architectures. Its unique structure, featuring a terminal aldehyde and a carboxylic acid, allows for orthogonal chemical transformations. The presence of a gem-dimethyl group at the C4 position provides steric hindrance that can direct reactions and prevent unwanted side reactions such as epimerization at an adjacent stereocenter, a crucial feature for the synthesis of chiral drugs.

This document serves as a comprehensive guide for researchers and drug development professionals on the practical application of this compound. We will explore its properties, delve into its strategic potential in synthesizing key pharmaceutical intermediates—with a conceptual focus on statin side-chain analogs—and provide detailed, field-proven protocols for its derivatization.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe implementation in any synthetic workflow.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 503-53-7[1][2]
Molecular Formula C₇H₁₂O₃[1][3]
Molecular Weight 144.17 g/mol [1][2]
Appearance White to off-white solid[4]
Predicted XLogP3 0.4[1]
Monoisotopic Mass 144.078644241 Da[1]

Safety and Handling: this compound is classified as an irritant. According to GHS classifications, it causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, all handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6][7] In case of contact, immediately flush the affected area with copious amounts of water.[5]

Strategic Application in Pharmaceutical Synthesis: A Conceptual Framework

The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, or it can be protected to allow for selective manipulation of the aldehyde. The aldehyde, in turn, is a gateway to a multitude of carbon-carbon bond-forming reactions, including aldol condensations, Wittig reactions, and reductive aminations, which are fundamental transformations in active pharmaceutical ingredient (API) synthesis.

Application Focus: A Gateway to Statin Side-Chain Intermediates

Statins, such as Rosuvastatin and Atorvastatin, are a class of cholesterol-lowering drugs characterized by a dihydroxyheptanoic acid side chain.[8] While industrial syntheses often employ chiral pool starting materials, building blocks like this compound offer a template for constructing analogs or exploring alternative synthetic routes.

The aldehyde functionality is the key handle for chain elongation. For instance, a Horner-Wadsworth-Emmons reaction with a phosphonate ester could install the requisite α,β-unsaturated ester moiety, a common intermediate in statin synthesis. Subsequent diastereoselective reduction of the ketone (originally the aldehyde) and another ketone further down the chain would establish the critical 1,3-diol stereocenters. The gem-dimethyl group is particularly advantageous here, as it prevents the loss of stereochemical integrity at the adjacent C3 position (after reduction of the C5-oxo group) by blocking enolization.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound, establishing a reliable foundation for its use in more complex synthetic sequences.

Protocol 1: Protection of the Carboxylic Acid via Fischer Esterification

Rationale: Protection of the carboxylic acid as an ester is a crucial first step to prevent its interference in reactions targeting the aldehyde group, such as Grignard additions or reductions. The methyl ester is chosen for its stability and ease of subsequent hydrolysis.

Reaction Scheme: C₇H₁₂O₃ + CH₃OH --(H⁺ catalyst)--> C₈H₁₄O₃ + H₂O

Materials & Reagents:

ReagentM.W.AmountMoles
This compound144.1710.0 g69.36 mmol
Methanol (Anhydrous)32.04150 mL-
Sulfuric Acid (Conc.)98.081.0 mL-
Saturated NaHCO₃ (aq)-100 mL-
Brine-50 mL-
Diethyl Ether-200 mL-
Anhydrous MgSO₄-10 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g).

  • Add anhydrous methanol (150 mL) and stir until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, methyl 4,4-dimethyl-5-oxopentanoate, as a clear oil.[9][10]

Expected Outcome: A high yield (>90%) of the desired methyl ester. The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the ester and the retention of the aldehyde.

Protocol 2: Aldol Condensation for C-C Bond Formation

Rationale: The aldol condensation is a cornerstone of organic synthesis for forming carbon-carbon bonds. This protocol demonstrates the reactivity of the aldehyde in the protected intermediate with acetone to form a β-hydroxy ketone, a key structural motif in many polyketide natural products and pharmaceutical intermediates.

G

Materials & Reagents:

ReagentM.W.AmountMoles
Methyl 4,4-dimethyl-5-oxopentanoate158.195.0 g31.6 mmol
Acetone (Anhydrous)58.0850 mL-
Sodium Hydroxide (10% aq)40.0010 mL-
Diethyl Ether-150 mL-
1M HCl (aq)-~20 mL-
Anhydrous MgSO₄-5 g-

Procedure:

  • Dissolve methyl 4,4-dimethyl-5-oxopentanoate (5.0 g) in acetone (50 mL) in a 250 mL round-bottom flask and cool the mixture to 0°C in an ice bath.

  • Add the 10% aqueous sodium hydroxide solution (10 mL) dropwise over 15 minutes with vigorous stirring.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by adding it to 100 mL of cold water.

  • Neutralize the mixture to pH ~7 by the slow addition of 1M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford the pure β-hydroxy ketone product.

Trustworthiness through Self-Validation: The success of this protocol is validated by standard analytical techniques. The disappearance of the aldehyde proton (~9.7 ppm) and the appearance of a new hydroxyl proton and a methine proton in the ¹H NMR spectrum, along with the corresponding shifts in the ¹³C NMR spectrum, confirm the formation of the desired product.

Conclusion and Future Outlook

This compound is a promising and versatile building block for pharmaceutical synthesis. Its bifunctional nature, combined with the strategic placement of a gem-dimethyl group, offers significant advantages for the construction of complex and stereochemically rich intermediates. The protocols detailed herein provide a validated starting point for researchers to exploit the full potential of this reagent. By leveraging established synthetic transformations like esterification and aldol condensations, scientists can confidently integrate this molecule into their synthetic strategies, paving the way for the discovery and development of next-generation therapeutics.

References

  • Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. (2010). Journal of Organic Chemistry.
  • Xiong, F., et al. (2015). Stereocontrolled synthesis of rosuvastatin calcium via iodine chloride-induced intramolecular cyclization.RSC Publishing.
  • CN101613341B - Synthetic method of key intermediate of rosuvastatin calcium side chain. (Patent). Google Patents.
  • WO/2007/017117 PROCESS FOR THE SYNTHESIS OF ROSUVASTATIN CALCIUM. (Patent). WIPO Patentscope.
  • Pentanoic acid, 4,4-dimethyl-5-oxo- | C7H12O3 | CID 12310758.PubChem. Available at: [Link]

  • This compound | 503-53-7.Sigma-Aldrich.
  • Huang, Y., & Liu, T. (2015). The synthesis of atorvastatin intermediates.Atlantis Press.
  • An improved kilogram-scale preparation of atorvastatin calcium. (2015). PMC.
  • 5-Methoxy-4,4-dimethyl-5-oxopentanoic acid | C8H14O4 | CID 13493241.PubChem. Available at: [Link]

  • SAFETY DATA SHEET.Thermo Fisher Scientific.
  • SAFETY DATA SHEET.Fisher Scientific.
  • Safety Data Sheet.Diversey SDS.
  • Safety Data Sheet.Cayman Chemical.
  • Pentanoic acid, 4,4-dimethyl-5-oxo- (C7H12O3).PubChemLite.
  • 5-methoxy-4,4-dimethyl-5-oxopentanoic acid (C8H14O4).PubChemLite.
  • 4-Oxopentanal: A Versatile C5 Building Block in Organic Synthesis.Benchchem.

Sources

Use of 4,4-dimethyl-5-oxopentanoic acid in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 4,4-dimethyl-5-oxopentanoic acid (CAS 503-53-7) as a high-value C5 building block in the synthesis of nitrogenous heterocycles. Distinguished by its gem-dimethyl substitution, this compound leverages the Thorpe-Ingold effect (gem-dimethyl effect) to accelerate cyclization rates and enhance the metabolic stability of the resulting scaffolds.

Primary applications include the synthesis of 5,5-dimethylpiperidin-2-ones (valerolactams) —critical pharmacophores in CGRP receptor antagonists and peptidomimetics—and its utility as a metabolically robust linker in Proteolysis Targeting Chimeras (PROTACs) .

Chemical Profile & Reactivity

  • Compound: this compound[1][2][3][4][5][6]

  • IUPAC: this compound[2][3][4][5][6]

  • Functional Groups:

    • C1 (Carboxylic Acid): Electrophilic center for amide/ester formation.

    • C5 (Aldehyde): Highly reactive electrophile for imine formation, reductive amination, or Wittig olefination.

    • C4 (Gem-dimethyl): Steric bulk provider; restricts conformational freedom, favoring ring closure (angle compression).

Reactivity Logic: The molecule acts as a 1,5-dicarbonyl equivalent . Unlike linear 5-oxopentanoic acid, the C4 gem-dimethyl group pre-organizes the molecule into a "reactive conformation," bringing the C1 and C5 termini into proximity. This significantly lowers the entropic penalty for cyclization into 6-membered rings (piperidinones) or 7-membered rings (diazepines).

Application I: Synthesis of 5,5-Dimethylpiperidin-2-ones

The most established application is the synthesis of substituted piperidin-2-ones via a reductive cyclization cascade. This scaffold is ubiquitous in drug discovery, serving as a conformationally constrained amino acid surrogate.

Mechanism of Action
  • Condensation: Primary amine (

    
    ) attacks the C5 aldehyde to form an imine (Schiff base).
    
  • Reduction: Chemoselective reduction of the imine to a secondary amine.

  • Cyclization: Intramolecular nucleophilic attack of the secondary amine on the C1 carboxyl (or ester) to form the lactam ring.

DOT Visualization: Reductive Cyclization Pathway

G Start This compound (Aldehyde-Acid) Imine Intermediate Imine (Schiff Base) Start->Imine Step 1: Condensation (MeOH, 25°C) Amine Primary Amine (R-NH2) Amine->Imine Reduced Amino-Acid Intermediate (Secondary Amine) Imine->Reduced Step 2: Reduction (NaBH3CN or H2/Pd) Product 5,5-Dimethylpiperidin-2-one (Valerolactam) Reduced->Product Step 3: Cyclization (Reflux/Heat)

Figure 1: Cascade synthesis of 5,5-dimethylpiperidin-2-one. The gem-dimethyl group at C4 facilitates the final ring closure.

Experimental Protocol: One-Pot Reductive Amination/Cyclization

Objective: Synthesis of N-substituted 5,5-dimethylpiperidin-2-one.

Reagents:

  • This compound (1.0 equiv)[1][7]

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (catalytic)

  • Methanol (Solvent)[8][9]

  • Optional: EDC/HOBt (if thermal cyclization is slow)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve this compound (10 mmol) in anhydrous Methanol (50 mL).

    • Add the Primary Amine (11 mmol) and stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC for disappearance of the aldehyde.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Acetic Acid (1 mL) to adjust pH to ~5–6.

    • Add

      
       (15 mmol) portion-wise over 30 minutes.
      
    • Allow the mixture to warm to RT and stir for 4–12 hours.

  • Cyclization (Thermal):

    • Note: If the product is an amino-ester (if starting from ester), cyclization may require heat.

    • Concentrate the reaction mixture. Redissolve in Toluene or Xylene.

    • Reflux for 4–6 hours with a Dean-Stark trap if necessary to drive water removal.

    • Alternative (Chemical): Treat the crude amino-acid intermediate with EDC.HCl (1.2 equiv) and DMAP (catalytic) in DCM at RT to force lactamization.

  • Workup & Purification:

    • Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

      
      , and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Yield: 65–85% (depending on amine sterics).

Application II: PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties are critical. This compound is increasingly used to generate metabolically stable linkers .

  • Benefit: The gem-dimethyl group prevents

    
    -oxidation and enzymatic hydrolysis, extending the half-life of the PROTAC molecule in vivo.
    
  • Strategy:

    • C1 (Acid): Coupled to the E3 Ligase Ligand (e.g., Thalidomide/Pomalidomide amine).

    • C5 (Aldehyde): Coupled to the Protein of Interest (POI) Ligand via reductive amination.

Protocol Summary:

  • Amide Coupling: React the C1-carboxyl with the amine of the E3 ligand using HATU/DIPEA in DMF.

  • Reductive Amination: React the C5-aldehyde with the amine-functionalized POI ligand using

    
     in DCE.
    

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationRationale
Solvent Quality Anhydrous MeOH/DCMWater competes with imine formation; strictly anhydrous conditions improve yield.
pH Control pH 5.0–6.0 (Reduction)Too acidic (

4) hydrolyzes the imine; too basic (

7) inhibits protonation required for hydride attack.
Temperature 0°C

RT (Reduction)
Controls exotherm and prevents over-reduction or side reactions.
Purity Check 1H NMR (DMSO-d6) Aldehyde: Singlet/Doublet at

9.5–9.8 ppm. Gem-Dimethyl: Singlet at

1.0–1.2 ppm (6H). Product: Disappearance of aldehyde peak; appearance of lactam

multiplets.

References

  • Synthesis of Piperidin-2-ones (Valerolactams)

    • Burgey, C. S., et al. "Substituted monocyclic CGRP receptor antagonists." US Patent 2007/0265225 A1. (2007).[10]

    • Context: Describes the reductive amination of 5-methoxy-4,4-dimethyl-5-oxopentanoic acid with glycine followed by cycliz
  • PROTAC Linker Chemistry

    • Zhang, X., et al. "Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs." ACS Medicinal Chemistry Letters, 11(7), 1397–1403. (2020).
    • Context: Utilizes 5-methoxy-4,4-dimethyl-5-oxopentanoic acid to synthesize linker-attached thalidomide analogues, leveraging the gem-dimethyl group for stability.
    • [5]

  • General Reactivity of 5-Oxopentanoic Acids

    • Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. (2001).
    • PubChem Compound Summary: "Pentanoic acid, 4,4-dimethyl-5-oxo-".[1][2][3][4][5][6]

Sources

Scalable synthesis of 4,4-dimethyl-5-oxopentanoic acid for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Dimethyl-5-oxopentanoic acid (CAS 503-53-7) is a critical gem-dimethyl substituted intermediate used in the synthesis of metalloprotease inhibitors, receptor antagonists, and complex macrocycles. Its structural motif—a reactive aldehyde separated from a carboxylic acid by a gem-dimethyl "hinge"—imparts unique conformational constraints beneficial for bioactivity.

This Application Note details a scalable, two-step industrial synthesis starting from commodity chemicals: isobutyraldehyde and methyl acrylate . Unlike oxidative routes that suffer from poor selectivity, this protocol utilizes a robust Michael Addition followed by controlled hydrolysis. This route is selected for its high atom economy, low raw material cost, and amenability to continuous flow processing.

Synthetic Strategy & Rationale

Route Selection: The Michael Addition Approach

The synthesis leverages the Thorpe-Ingold effect (gem-dimethyl effect), where the steric bulk of the methyl groups facilitates the formation of the quaternary center but also imposes specific steric demands on the catalyst.

  • Step 1: Michael Addition Reaction of isobutyraldehyde (donor) with methyl acrylate (acceptor) to form Methyl 4,4-dimethyl-5-oxopentanoate .

    • Mechanism:[1] Base-catalyzed conjugate addition.

    • Challenge: Preventing self-condensation of the aldehyde (aldol) or polymerization of the acrylate.

    • Solution: Use of a quaternary ammonium hydroxide catalyst (Triton B) to allow phase-transfer type kinetics and precise control over enolate concentration.

  • Step 2: Selective Hydrolysis Conversion of the methyl ester to the free acid.

    • Challenge: Preserving the sensitive aldehyde group during hydrolysis.

    • Solution: Mild alkaline hydrolysis followed by careful acidification. The gem-dimethyl group sterically shields the aldehyde from alpha-deprotonation, minimizing Cannizzaro or aldol side reactions.

Reaction Pathway Diagram

SynthesisRoute cluster_0 Step 1: C-C Bond Formation Iso Isobutyraldehyde (CAS 78-84-2) Intermediate Methyl 4,4-dimethyl-5-oxopentanoate (Intermediate Ester) Iso->Intermediate Step 1: Michael Addition Cat: Triton B, 60°C MA Methyl Acrylate (CAS 96-33-3) MA->Intermediate Target This compound (CAS 503-53-7) Intermediate->Target Step 2: Hydrolysis NaOH/H2O, then HCl

Caption: Two-step industrial synthesis route via Michael Addition and Hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4,4-dimethyl-5-oxopentanoate

Principle: The alpha-proton of isobutyraldehyde is acidic enough (pKa ~16) to be deprotonated by a strong organic base, generating a nucleophile that attacks the beta-position of methyl acrylate.

Materials:

  • Isobutyraldehyde (Reagent Grade, >99%)

  • Methyl Acrylate (Stabilized with MEHQ)

  • Triton B (40% in methanol) - Catalyst

  • Solvent: Methanol (optional, reaction can be run neat)

Protocol:

  • Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge with nitrogen.

  • Charge: Add Isobutyraldehyde (793 g, 11.0 mol) to the reactor.

  • Catalyst Addition: Add Triton B (40% in MeOH, 25 mL) . Heat the mixture to 50°C .

  • Addition: Add Methyl Acrylate (860 g, 10.0 mol) dropwise over 2 hours.

    • Critical Process Parameter (CPP): The reaction is exothermic. Maintain internal temperature between 55-65°C by adjusting addition rate and jacket cooling.

  • Post-Reaction: Stir at 60°C for an additional 4 hours. Monitor consumption of methyl acrylate by GC.

  • Quench: Cool to 20°C. Add Acetic Acid (15 mL) to neutralize the base.

  • Workup: Distill off unreacted isobutyraldehyde and methanol at atmospheric pressure.

  • Purification: Perform fractional vacuum distillation (approx. 10-15 mmHg). Collect the fraction boiling at 95-105°C .

    • Yield: Expect ~85-90% (approx. 1350 g).

    • Appearance: Clear, colorless liquid.

Step 2: Hydrolysis to this compound

Principle: Saponification of the methyl ester using aqueous sodium hydroxide. The gem-dimethyl group prevents enolization at the C4 position, protecting the aldehyde from degradation under basic conditions.

Protocol:

  • Setup: Use the same reactor setup.

  • Charge: Add Methyl 4,4-dimethyl-5-oxopentanoate (1000 g, 6.32 mol) and Water (2000 mL) .

  • Base Addition: Slowly add 20% NaOH solution (1400 g, ~7.0 mol) while stirring.

    • Note: The mixture will initially be biphasic and become homogeneous as the hydrolysis proceeds.

  • Reaction: Heat to 40-50°C for 3-5 hours. Monitor by TLC or HPLC for disappearance of ester.

  • Workup:

    • Cool to 10°C.

    • Wash the aqueous alkaline layer with MTBE (2 x 500 mL) to remove any neutral organic impurities (e.g., unreacted ester or polymerization byproducts).

    • Acidification: Slowly add Concentrated HCl to the aqueous phase until pH reaches 2.0. Caution: CO2 evolution if carbonate present; exotherm.

    • Extraction: Extract the product with Ethyl Acetate (3 x 800 mL).

    • Drying: Dry combined organics over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Concentrate under reduced pressure (rotary evaporator) at <50°C to obtain the crude acid.

  • Final Purification: The crude product is typically a viscous oil that may crystallize upon standing or cooling. High-vacuum distillation (0.5 mmHg, ~110-120°C) is recommended for pharma-grade purity.

Process Data & Specifications

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Mass (kg)Density (g/mL)Role
Step 1
Isobutyraldehyde72.111.100.7930.79Michael Donor
Methyl Acrylate86.091.000.8600.95Michael Acceptor
Triton B (40%)167.25Cat.0.0250.91Base Catalyst
Step 2
Methyl Ester Int.158.201.001.000~1.0Substrate
NaOH (100%)40.001.100.280-Hydrolysis Base
Analytical Specifications (Expected)
TestSpecificationMethod
Appearance Colorless to pale yellow viscous oilVisual
Purity (GC) > 98.0%GC-FID (DB-5 column)
Identity (NMR) Conforms to structure1H-NMR (CDCl3)
Water Content < 0.5%Karl Fischer

1H-NMR Diagnostic Signals (CDCl3):

  • 
     9.5 ppm (s, 1H, -CH O)
    
  • 
     1.1 ppm (s, 6H, -C(CH 3)2)
    
  • 
     2.3-2.6 ppm (m, 4H, -CH 2-CH 2-COOH)
    

Safety & Handling (HSE)

  • Acrylates: Methyl acrylate is a potent sensitizer and lachrymator. It can polymerize violently if the inhibitor (MEHQ) is consumed or if heated excessively. Always ensure an air atmosphere (oxygen) is present during storage to keep the inhibitor active, but use Nitrogen during the reaction to prevent fire hazards.

  • Aldehydes: Isobutyraldehyde is highly flammable (Flash point -19°C). Ground all equipment.

  • Exotherms: The Michael addition is significantly exothermic. Failure to control addition rate can lead to thermal runaway. Ensure emergency cooling capacity is available.

References

  • Michael Addition Methodology

    • Bergmann, E. D., Corett, R., & Resnick, S. (1956). The Michael Condensation of Isobutyraldehyde with Methyl Acrylate. Journal of the American Chemical Society. Link (Foundational methodology for gem-dimethyl aldehydes).

  • Industrial Solvent Synthesis (Analogous Process)

    • RSC Advances. (2019). Towards cleaner PolarClean: efficient synthesis... of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate. (Demonstrates scalability of Michael addition for similar pentanoate skeletons). Link

  • Product Data & Identifiers

    • National Institutes of Health (NIH) PubChem. This compound (CID 12310758). Link

  • Process Safety

    • BenchChem. Technical Guide to Methyl 4-methyl-5-oxopentanoate and Its Derivatives. (General safety and handling for oxopentanoates). Link

Sources

Troubleshooting & Optimization

Common side products in 4,4-dimethyl-5-oxopentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Advanced Organic Synthesis Division Subject: Troubleshooting Guide: Synthesis & Impurity Profiling of 4,4-Dimethyl-5-oxopentanoic Acid

Executive Summary

This technical guide addresses the synthesis, purification, and impurity profiling of This compound (CAS: 503-53-7).[1][2] This scaffold is a critical intermediate in the synthesis of porphyrin derivatives, pharmaceuticals, and specialized linkers. The presence of a gem-dimethyl group adjacent to the aldehyde creates unique steric and electronic effects, leading to specific side reactions distinct from linear keto-acids.[1][2]

This document is structured as a Level 2/3 Technical Support Protocol , designed to troubleshoot experimental anomalies such as "ghost" NMR peaks, low yields, and oxidation byproducts.

Part 1: The Synthesis Workflow

To understand the side products, we must first establish the standard industrial synthetic route. The most robust method involves the Michael Addition of isobutyraldehyde to methyl acrylate, followed by hydrolysis.

Standard Protocol: Michael Addition Route
  • Michael Addition:

    • Reagents: Isobutyraldehyde + Methyl Acrylate.[1]

    • Catalyst: Basic conditions (e.g., Triton B, KOH, or amine catalysts).[1]

    • Intermediate: Methyl 4,4-dimethyl-5-oxopentanoate.[1][2][3]

  • Hydrolysis:

    • Reagents: NaOH/KOH in MeOH/H2O.

    • Workup: Acidification to pH 3-4 and extraction.[1][2]

SynthesisPath Iso Isobutyraldehyde (Starting Material) Inter Intermediate Ester (Methyl 4,4-dimethyl-5-oxopentanoate) Iso->Inter Michael Addition (Base Cat.) MA Methyl Acrylate (Electrophile) MA->Inter Poly Polymerized Acrylate (Gummy Residue) MA->Poly Polymerization Target Target Product (this compound) Inter->Target Hydrolysis (KOH/MeOH) Glutaric 4,4-Dimethylglutaric Acid (Over-Oxidation) Target->Glutaric Air Oxidation Lactol Cyclic Pseudoacid (Lactol Form) Target->Lactol Equilibrium

Figure 1: Synthetic pathway and primary diversion points for side product formation.

Part 2: Troubleshooting & Impurity Analysis (Q&A)

Category 1: Oxidation-Related Impurities (The "Over-Cooked" Batch)[1][2]

Q1: My product has a higher melting point than reported, and the aldehyde proton signal (CHO) in NMR is weak or missing. What happened?

Diagnosis: You have likely formed 4,4-dimethylglutaric acid via over-oxidation.[1][2] Technical Insight: The aldehyde group at C5 is highly susceptible to auto-oxidation (air oxidation), especially under the basic conditions used during hydrolysis or if the workup is performed without an inert atmosphere.[2] The gem-dimethyl group does not protect the aldehyde hydrogen from radical abstraction.[1][2]

  • Side Product: 4,4-Dimethylglutaric acid (Pentanedioic acid, 4,4-dimethyl-).[1][2]

  • Mechanism: Radical chain oxidation of the aldehyde to carboxylic acid.[1][2]

  • Corrective Action:

    • Prevention: Perform all hydrolysis and workup steps under Nitrogen or Argon.[1] Degas solvents prior to use.[1]

    • Purification: The di-acid (glutaric impurity) is more polar than the target aldehyde-acid.[1][2] It can often be removed via fractional crystallization from non-polar solvents (e.g., Hexane/EtOAc) or by column chromatography (the di-acid will stick tighter to silica).

Category 2: The "Ghost" Peaks (Cyclization & Equilibrium)

Q2: The NMR spectrum in CDCl3 shows a complex set of multiplets instead of clean triplets, and I see a broad peak around 5-6 ppm. Is my product impure?

Diagnosis: Not necessarily.[1] You are observing the Ring-Chain Tautomerism (Lactol Equilibrium) . Technical Insight: 5-oxo acids (delta-keto/aldehyde acids) exist in equilibrium between the open-chain form and the cyclic lactol (pseudoacid) form.[1][2] For this compound, the gem-dimethyl group (Thorpe-Ingold effect) can favor cyclization.[1][2]

  • Open Form: HOOC-CH2-CH2-C(Me)2-CHO

  • Cyclic Form: 2-hydroxy-5,5-dimethyl-tetrahydropyran-6-one (or similar lactol structure depending on ring size preference).[1][2]

  • Observation: In non-polar solvents like CDCl3, the cyclic form is often favored or exists in a slow-exchange equilibrium, causing peak broadening or doubling of signals.[1]

  • Validation Protocol:

    • Run the NMR in DMSO-d6 or D2O (with NaOD).[1][2] Polar solvents often shift the equilibrium or speed up the exchange, simplifying the spectrum.

    • Look for the hemiacetal proton (O-CH-OH) around 5.5-6.5 ppm.[1][2] This confirms the lactol, not a contaminant.

Category 3: Starting Material & Polymer Residues[1][2]

Q3: The crude mixture is gummy and difficult to crystallize. TLC shows a streak at the baseline. [1][2]

Diagnosis: This indicates Oligomerization of Methyl Acrylate or Aldol Condensation products .[1][2] Technical Insight:

  • Poly-Acrylates: If the Michael addition temperature is too high or the inhibitor (e.g., hydroquinone) is inactive, methyl acrylate polymerizes. This creates a "gummy" matrix that traps your product.[1]

  • Aldol Dimers: Isobutyraldehyde can react with itself (Self-Aldol) to form 3-hydroxy-2,2,4-trimethylpentanal.[1][2]

  • Corrective Action:

    • Process Control: Ensure methyl acrylate is added slowly to the cooled isobutyraldehyde/catalyst mixture to keep the concentration of free acrylate low (starvation conditions).

    • Cleanup: Polymer residues are often insoluble in ether/hexane.[1][2] Triturate the crude oil with cold ether/hexane; the polymer usually crashes out as a solid/gum, while the target ester remains in solution.

Part 3: Impurity Profile Summary

Impurity NameStructure DescriptionOriginDetection (NMR/TLC)Removal Strategy
4,4-Dimethylglutaric Acid Dicarboxylic acidOxidation of aldehydeLoss of CHO peak (~9.5 ppm); Broad OH stretch.[1][2]Column Chromatography (more polar); Crystallization.
Cyclic Lactol (Pseudoacid) Cyclic HemiacetalTautomer of targetHemiacetal CH (~5-6 ppm); Complex multiplets.[1][2]Not an impurity. Confirm via solvent switch (DMSO).
Methyl 4,4-dimethyl-5-oxopentanoate Methyl EsterIncomplete HydrolysisSinglet (~3.6 ppm) for OMe group.[1][2]Extend hydrolysis time; Increase pH during saponification.[1]
Poly(methyl acrylate) Polymer chainSide reaction of acrylateBroad, undefined peaks; Baseline streak on TLC.[1]Trituration with cold ether/hexane; Filtration.[1]
Isobutyraldol Dimer of starting materialSelf-condensationPeaks for isopropyl/hydroxyl groups not matching target.[1][2]Distillation of intermediate ester (b.p.[2][4][5] difference).

Part 4: Detailed Analytical Protocol (NMR)

When characterizing This compound , use the following chemical shift expectations to validate the structure and identify the lactol form.

1H NMR (CDCl3, 400 MHz) - Typical Mixture Profile:

  • Aldehyde (Open Form):

    
     9.4 - 9.6 ppm (s, 1H).[1][2] Note: Integration may be < 1H due to lactol.
    
  • Lactol CH (Cyclic Form):

    
     5.2 - 5.8 ppm (m, 1H).[1][2]
    
  • Gem-Dimethyl (C4):

    
     1.1 - 1.2 ppm (s, 6H).[1][2] May appear as two peaks if ring is locked.[1][2]
    
  • Methylene (C2, C3):

    
     1.8 - 2.4 ppm (m, 4H).[1]
    
  • Carboxylic Acid:

    
     10.0 - 12.0 ppm (br s).[1][2]
    

Troubleshooting Tip: If the integration of the aldehyde peak is exactly 0.5H or 0.3H, do not assume impurity. Calculate the total integration of (Aldehyde CH + Lactol CH). It should sum to 1H relative to the gem-dimethyl group (6H).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12310758, this compound.[1][2] Retrieved February 16, 2026, from [Link][1][2]

  • Organic Syntheses (1951). Glutaric acid (General oxidation procedures).[1] Organic Syntheses, Coll.[1][4][5] Vol. 4, p.496.[1][4] Retrieved from [Link] (Context: Oxidation side products).

  • PrepChem. Synthesis of 3,3-dimethyl-5-oxopentanoic acid. (Analogous synthetic route via ester hydrolysis).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound.[1][2] Retrieved from [Link][2]

Sources

Technical Support Center: Synthesis & Stabilization of 4,4-Dimethyl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DMOPA-STAB-001 Subject: Troubleshooting Decomposition & Yield Loss in 4,4-Dimethyl-5-oxopentanoic Acid Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 16, 2026

Executive Summary

Researchers synthesizing This compound (CAS: 503-53-7) frequently report "decomposition" or "disappearance" of the aldehyde signal during workup. This is rarely a single phenomenon but rather a triad of specific chemical behaviors driven by the gem-dimethyl group at the


-position relative to the aldehyde.

This guide addresses the three primary failure modes:

  • The "Phantom" Decomposition: Reversible lactol formation (Thorpe-Ingold Effect).

  • Oxidative Degradation: Irreversible conversion to 3,3-dimethylglutaric acid.

  • Base-Induced Disproportionation: The Cannizzaro trap.

Module 1: The "Phantom" Decomposition (Lactol Equilibrium)

User Observation: "My crude NMR shows the aldehyde peak (-CHO at ~9.5 ppm) has vanished or is very small, but I haven't lost mass."

Root Cause: The Thorpe-Ingold Effect (Gem-Dimethyl Effect). The presence of the gem-dimethyl group at C4 compresses the internal bond angle, forcing the C1-carboxyl and C5-aldehyde groups closer together.[1] This dramatically accelerates the intramolecular nucleophilic attack of the carboxyl oxygen on the aldehyde, forming a stable 6-membered cyclic lactol (pseudo-acid form).

  • Status: Reversible. This is not true decomposition; it is an equilibrium shift.

  • Impact: The lactol form does not show the characteristic aldehyde proton in NMR, leading users to believe the product has degraded.

Troubleshooting Protocol:

Diagnostic StepActionExpected Outcome
Solvent Switch Run NMR in DMSO-d6 instead of CDCl3.DMSO often disrupts internal H-bonds, shifting equilibrium slightly back to the open form.
Derivatization Treat a small aliquot with 2,4-DNP (Brady's Reagent).Immediate formation of a yellow/orange precipitate confirms the aldehyde is chemically available, even if "hidden" in the lactol form.

Module 2: Oxidative Degradation (The Real Enemy)[2]

User Observation: "The product has converted to a solid white crystalline material that is acidic but lacks carbonyl reactivity."

Root Cause: Autoxidation. Aldehydes are thermodynamically unstable relative to carboxylic acids in the presence of oxygen. The gem-dimethyl group prevents enolization (which usually protects some aldehydes), leaving the carbonyl carbon highly electrophilic and susceptible to radical chain oxidation.

Reaction:



(Product becomes 3,3-dimethylglutaric acid)

Prevention Protocol:

  • Degas All Solvents: Sparge reaction solvents with Argon for 15 minutes prior to use.

  • Radical Scavenging: Add BHT (Butylated hydroxytoluene) at 0.1 mol% to the crude mixture if downstream applications allow.

  • Storage: Store the compound as the methyl ester if possible. The free acid/aldehyde combination is inherently unstable. Hydrolyze the ester only immediately before use.

Module 3: Base-Induced Disproportionation (The Cannizzaro Trap)

User Observation: "I washed my organic layer with NaOH/NaHCO3 to remove impurities, and my product yield dropped by 50%."

Root Cause: Cannizzaro Reaction. Because C4 has two methyl groups, there are no


-protons . Consequently, this aldehyde cannot form an enolate. In the presence of hydroxide bases (NaOH, KOH), it undergoes rapid disproportionation:
  • Molecule A is oxidized to the dicarboxylic acid.

  • Molecule B is reduced to the alcohol (hydroxy-acid).

Corrective Action:

  • NEVER use strong bases (NaOH, KOH) during workup.

  • Use Buffered Washes: If acid neutralization is required, use a phosphate buffer (pH 6.0–7.0) or dilute bicarbonate at

    
     with rapid phase separation.
    

Visualizing the Decomposition Matrix

The following diagram maps the stability pathways. Note how the Gem-Dimethyl group drives both the Lactol formation (kinetic acceleration) and the Cannizzaro susceptibility (structural constraint).

DecompositionPathways cluster_0 Safe Zone Target This compound (Open Form) Lactol Cyclic Lactol (Pseudo-Acid) Target->Lactol Reversible (Thorpe-Ingold Effect) Diacid 3,3-Dimethylglutaric Acid (Oxidation Product) Target->Diacid Air Oxidation (Irreversible) Target->Diacid Cannizzaro (with Base) Alcohol 5-Hydroxy-4,4-dimethylpentanoic Acid (Reduction Product) Target->Alcohol Cannizzaro (with Base) (Disproportionation)

Figure 1: Stability landscape of this compound. The yellow zone represents the equilibrium often mistaken for decomposition. The red paths represent irreversible chemical loss.

Recommended Synthesis Workflow

To minimize these risks, we recommend avoiding direct isolation of the aldehyde-acid where possible. The following workflow utilizes a Swern Oxidation of the corresponding alcohol, which is milder than Jones oxidation and avoids the over-oxidation risks of permanganate.

Step-by-Step Protocol

Precursor: 5-hydroxy-4,4-dimethylpentanoic acid (or its methyl ester).

  • Activation (Swern Conditions):

    • Cool dry DCM to

      
       under Argon.
      
    • Add Oxalyl Chloride (1.1 eq) followed by DMSO (2.2 eq) dropwise.

    • Critical: Maintain temperature below

      
       to prevent Pummerer rearrangement.
      
  • Oxidation:

    • Add the precursor alcohol (dissolved in min. DCM) slowly.

    • Stir for 15–30 minutes at

      
      .
      
  • Termination (The Danger Zone):

    • Add Triethylamine (Et3N) (5 eq) to quench.

    • Risk:[2][3] Et3N is basic. Warm to

      
       rapidly and immediately quench with saturated NH4Cl (aqueous) .
      
    • Do NOT allow the mixture to sit with Et3N at room temperature for extended periods (risk of polymerization/Cannizzaro).

  • Workup:

    • Extract with DCM.

    • Wash with 1M NaH2PO4 (mildly acidic buffer) to remove residual amine. Avoid NaOH.

    • Dry over Na2SO4 and concentrate in vacuo at low temperature (

      
      ).
      

FAQ: Frequently Asked Questions

Q: Can I purify this compound on silica gel? A: Use caution. Silica is slightly acidic and can catalyze the lactol formation or dehydration. Neutralized silica (treated with 1% Et3N) is risky due to the base sensitivity. Rapid filtration through a short plug of silica using a non-polar solvent (Hexane/EtOAc) is preferred over a long column.

Q: Why does the melting point vary so much in literature? A: This is due to the lactol/open-chain ratio. The "pure" open chain has a different crystal lattice than the lactol. Furthermore, the lactol can exist as an oligomer. Rely on LC-MS (looking for the M-H peak) and derivatization for identity confirmation rather than melting point.

Q: Is the compound commercially available? A: Yes, but often supplied as the lactol or with stabilizers. Always check the purity upon receipt using the 2,4-DNP test mentioned in Module 1.

References

  • Jung, M. E., & Piizzi, G. (2005).[4] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]

    • Context: Authoritative review on the Thorpe-Ingold effect explaining the rapid cycliz
  • Geissman, T. A. (2011). The Cannizzaro Reaction.[5][6][7][8] Organic Reactions, 2, 94–113. [Link]

    • Context: Foundational text on the mechanism of base-induced disproportionation in aldehydes lacking alpha-hydrogens.[8]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. [Link]

    • Context: The standard protocol for mild oxidation of primary alcohols to aldehydes without over-oxid

Sources

Technical Support Center: Catalyst Selection for Efficient 4,4-Dimethyl-5-oxopentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the catalytic synthesis of 4,4-dimethyl-5-oxopentanoic acid (also known as 3,3-dimethylglutaraldehydic acid). This molecule presents a specific synthetic challenge: constructing a quaternary carbon center adjacent to a reactive aldehyde group while maintaining the carboxylic acid functionality.

The guide focuses on the most efficient and scalable route: the Base-Catalyzed Michael Addition of isobutyraldehyde to an acrylate derivative, followed by selective hydrolysis.

Core Synthesis Workflow & Mechanistic Logic

The synthesis hinges on the construction of the sterically hindered quaternary carbon at the C4 position. The most robust industrial route employs a Michael Addition of isobutyraldehyde (nucleophile) to methyl acrylate (electrophile), followed by hydrolysis.

The Challenge
  • Steric Hindrance: The nucleophilic attack must occur at a tertiary carbon (the

    
    -carbon of isobutyraldehyde), which is sterically crowded.
    
  • Competitiveness: The aldehyde proton is weakly acidic (

    
    ), making enolate formation difficult without self-condensation (Aldol reaction) or polymerization of the acrylate.
    
The Solution: Phase Transfer Catalysis (PTC)

We recommend a Solid-Liquid Phase Transfer Catalysis system over traditional homogeneous alkoxide bases. This method minimizes acrylate polymerization and suppresses side reactions by keeping the active enolate concentration low but highly reactive in the organic phase.

Process Flow Diagram

G Iso Isobutyraldehyde (Precursor A) Cat Catalyst System (KOH + TBAB) Iso->Cat Deprotonation MA Methyl Acrylate (Precursor B) Enolate Active Enolate Species MA->Enolate Michael Addition Cat->Enolate PTC Transfer Inter Methyl 4,4-dimethyl- 5-oxopentanoate (Intermediate Ester) Enolate->Inter C-C Bond Formation Inter->Inter Risk: Polymerization Hyd Hydrolysis (Dilute HCl or Lipase) Inter->Hyd Selective Cleavage Final 4,4-Dimethyl-5- oxopentanoic Acid (Target) Hyd->Final

Caption: Mechanistic flow for the PTC-mediated Michael addition. The catalyst facilitates the transfer of the isobutyraldehyde anion into the organic phase for reaction with methyl acrylate.

Catalyst Selection Matrix

Selecting the right catalyst is critical to suppress polymerization and maximize the yield of the hindered adduct.

Catalyst SystemMechanismEfficiencyProsCons
KOH / TBAB (Recommended) Phase Transfer Catalysis High (>90%) Excellent for hindered substrates; minimizes polymerization; scalable.Requires vigorous stirring; TBAB removal needed during workup.
NaOEt / Ethanol Homogeneous BaseLow-Medium (<60%)Cheap; traditional.High rate of acrylate polymerization; significant aldol side-products.
DBU / CH₃CN OrganocatalysisMedium (70-80%)Homogeneous; easy to handle on small scale.Expensive; difficult to recover; slower reaction for this specific substrate.
Triton B Quaternary Ammonium HydroxideHigh (85%)Strong basicity; soluble in organic solvents.Thermally unstable; can cause rapid exotherms leading to runaway polymerization.

Recommendation: Use Potassium Hydroxide (solid) with Tetrabutylammonium Bromide (TBAB) or Aliquat 336 . This "interfacial" generation of the enolate prevents high concentrations of free base from initiating acrylate polymerization.

Detailed Experimental Protocol

Target: Synthesis of Methyl 4,4-dimethyl-5-oxopentanoate (Intermediate) Scale: 100 mmol

Reagents
  • Isobutyraldehyde: 10.8 g (150 mmol, 1.5 eq)

  • Methyl Acrylate: 8.6 g (100 mmol, 1.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB): 0.32 g (1 mmol, 1 mol%)

  • Base: Potassium Hydroxide (powdered): 0.56 g (10 mmol, 0.1 eq)

  • Solvent: Dichloromethane (DCM) or solvent-free (neat)

  • Inhibitor: Hydroquinone (trace)

Step-by-Step Methodology
  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and vigorous mechanical stirrer, charge the Isobutyraldehyde and TBAB .

  • Inhibitor Addition: Add a trace amount (10-20 mg) of hydroquinone to the reaction mixture. Why? This scavenges free radicals to prevent the polymerization of methyl acrylate.

  • Base Addition: Add the powdered KOH while stirring. Cool the mixture to 0–5°C using an ice bath.

  • Controlled Addition: Add Methyl Acrylate dropwise over 60 minutes. Maintain internal temperature below 10°C.

    • Critical Control Point: Rapid addition causes localized heating and polymerization (formation of a white, gummy solid).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by GC or TLC (Hexane/EtOAc 4:1).

  • Quench & Workup:

    • Add water (50 mL) to dissolve the salts.

    • Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with dilute HCl (0.1 M) to neutralize residual base, then brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Distill the residue under reduced pressure (approx. 80-85°C at 15 mmHg) to obtain the pure methyl ester.

  • Hydrolysis to Acid:

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH (1.1 eq) and stir at 0°C for 2 hours. Avoid heat to prevent Cannizzaro reaction of the aldehyde.

    • Acidify carefully to pH 3-4 with 1M HCl and extract immediately.

Troubleshooting & FAQs

Q1: Why is my reaction mixture turning into a solid white gel?

Diagnosis: Anionic Polymerization of methyl acrylate. Solution:

  • Reduce Temperature: Ensure the addition is performed at <5°C.

  • Check Inhibitor: Did you add Hydroquinone or MEHQ? Acrylates are prone to polymerization without radical scavengers.

  • Switch Catalyst: If using NaOEt, switch to the KOH/TBAB system. High concentrations of alkoxide initiate polymerization more aggressively than the ion-paired enolate in PTC.

Q2: I see low conversion of Isobutyraldehyde. Why?

Diagnosis: Steric Hindrance or Wet Reagents . Solution:

  • Water Control: While PTC tolerates some water, excessive moisture hydrates the aldehyde, reducing reactivity. Use fresh, dry reagents.

  • Increase Catalyst: Increase TBAB loading to 3-5 mol%.

  • Excess Nucleophile: Use 1.5 to 2.0 equivalents of isobutyraldehyde to drive the equilibrium forward, as the aldehyde is volatile and some may be lost.

Q3: During hydrolysis, the aldehyde peak disappears from NMR. What happened?

Diagnosis: Oxidation or Cannizzaro Reaction . Solution:

  • Avoid Strong Base/Heat: Do not reflux with NaOH. Use LiOH at 0°C or enzymatic hydrolysis (Pig Liver Esterase) if available.

  • Atmosphere: Perform hydrolysis under Nitrogen/Argon to prevent air oxidation of the aldehyde to the dicarboxylic acid (3,3-dimethylglutaric acid).

Q4: Can I use 3,3-dimethylglutaric anhydride as a starting material instead?

Answer: Yes, but it is less efficient for the aldehyde target.

  • Opening the anhydride with methanol gives the half-ester.

  • Selectively reducing the carboxylic acid (or the ester) to an aldehyde in the presence of the other functionality is chemically difficult and often requires expensive reagents like DIBAL-H at -78°C or catalytic hydrogenation with specialized poisons (Rosenmund-like). The Michael addition route builds the aldehyde functionality directly without reduction steps.

References

  • Preparation of 3,3-dimethyl-5-oxopentanoic acid . PrepChem. Retrieved from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation . National Institutes of Health (PMC). Retrieved from [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde . MDPI. Retrieved from [Link]

  • This compound (CAS 503-53-7) Data . PubChem. Retrieved from [Link]

  • Process for the preparation of this compound derivatives. Google Patents (EP0103136A2).

Sources

Validation & Comparative

Comparing the reactivity of 4,4-dimethyl-5-oxopentanoic acid with other keto acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4,4-dimethyl-5-oxopentanoic acid against standard keto acids (Levulinic acid, 5-Oxopentanoic acid). It focuses on the structural influence of the gem-dimethyl group on cyclization kinetics, redox stability, and nucleophilic functionalization.

Executive Summary

This compound represents a specialized subclass of


-aldo acids characterized by a quaternary carbon 

to the carbonyl group. Unlike its linear analogs (e.g., 5-oxopentanoic acid) or keto-isomers (e.g., Levulinic acid), this molecule exhibits a unique reactivity profile driven by two factors:
  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The steric bulk of the dimethyl group compresses the internal bond angle, massively accelerating intramolecular cyclization into stable lactols.[1]

  • Non-Enolizable Aldehyde Character: The absence of

    
    -protons at the C4 position renders the aldehyde incapable of self-aldol condensation, providing superior stability in basic media compared to Levulinic or unsubstituted 5-oxopentanoic acid.
    

This guide details these mechanistic divergences for researchers optimizing linker chemistry, prodrug scaffolds, or polymer precursors.

Structural & Mechanistic Analysis

The Thorpe-Ingold Effect on Cyclization

The defining feature of this compound is the equilibrium between its open-chain aldehyde form and its cyclic hemiacylal (lactol) form.

  • Unsubstituted 5-oxopentanoic acid: Exists in equilibrium but retains significant open-chain character, making it susceptible to polymerization.

  • 4,4-Dimethyl variant: The gem-dimethyl group at C4 introduces steric strain in the open chain. To relieve this repulsive interaction between the methyl groups and the chain ends, the molecule adopts a "coiled" conformation. This pre-organization reduces the entropic penalty of ring closure, shifting the equilibrium almost exclusively toward the cyclic lactol.

Comparison of Equilibrium Constants (


): 
  • 5-Oxopentanoic acid:[2][3][4][5][6]

    
    
    
  • This compound:

    
     (Estimated based on gem-dimethyl acceleration factors of 
    
    
    
    -
    
    
    ).
Enolization and Base Stability

Most keto acids (e.g., Levulinic acid) possess enolizable protons adjacent to the carbonyl. This allows for unwanted side reactions like aldol condensations or racemization.

  • Levulinic Acid: Enolizable at C3 and C5. Prone to acid-catalyzed dimerization.

  • This compound: Non-enolizable at the

    
    -position (C4). This blocks the enolate pathway, granting it high resistance to base-mediated degradation and preventing self-polymerization.
    

Visualizing the Reactivity Landscape

The following diagram illustrates the central role of the lactol equilibrium and the divergent reaction pathways compared to standard keto acids.

ReactivityPathways OpenChain This compound (Open Aldehyde) Lactol Cyclic Lactol (Hemiacylal Form) OpenChain->Lactol Fast Cyclization (Thorpe-Ingold Effect) Oxidation 2,2-Dimethylglutaric Acid (Dicarboxylic Acid) OpenChain->Oxidation Oxidation [O] Amination Stable Schiff Base (Reductive Amination) OpenChain->Amination R-NH2 / NaBH3CN SelfAldol Self-Aldol Condensation OpenChain->SelfAldol BLOCKED (No alpha-H) Lactol->OpenChain Slow Opening Levulinic Comparison: Levulinic Acid Levulinic->SelfAldol Possible

Figure 1: Reactivity flowchart highlighting the dominant lactolization pathway and the blocked aldol route due to the quaternary C4 center.

Quantitative Performance Comparison

The table below contrasts this compound with its primary alternatives.

FeatureThis compoundLevulinic Acid (4-Oxopentanoic)5-Oxopentanoic Acid
Carbonyl Type Aldehyde (Non-enolizable)Ketone (Methyl ketone)Aldehyde (Enolizable)
Cyclization (

)
High (>10³) (Stable Lactol)Moderate (~10-50)Moderate (~15)
Oxidation Susceptibility High (Aldehyde

Acid)
Low (Ketone requires strong [O])High
Aldol Condensation Impossible (Sterically blocked)Possible (Acid/Base catalyzed)Possible (Polymerizes)
Nucleophilic Attack Fast (Aldehyde), but hinderedSlower (Ketone)Fast
Primary Application Stable Linkers, Non-polymerizing precursorsBiofuels, PlasticizersBiopolymers

Experimental Protocols

Protocol A: Monitoring Cyclization Kinetics (NMR Method)

Validates the Thorpe-Ingold effect by observing the ratio of aldehyde proton to lactol proton.

  • Preparation: Dissolve 10 mg of this compound in 0.6 mL of DMSO-

    
     (favors open form) and 
    
    
    
    (favors cyclic form) in separate tubes.
  • Acquisition: Acquire

    
    -NMR spectra at 25°C.
    
  • Analysis:

    • Look for the Aldehyde peak (

      
       ppm, singlet).
      
    • Look for the Lactol methine peak (

      
       ppm, multiplet).
      
    • Note: In

      
      , the aldehyde peak should be virtually absent for the 4,4-dimethyl variant, confirming the strong bias toward the cyclic form.
      
  • Control: Repeat with Levulinic acid. Observe distinct methyl ketone singlet (

    
     ppm) vs. cyclic hemi-ketal signals.
    
Protocol B: Selective Oxidation to 2,2-Dimethylglutaric Acid

Demonstrates the accessibility of the aldehyde despite steric bulk.

  • Reagents: this compound (1.0 eq), Sodium Chlorite (

    
    , 1.5 eq), 
    
    
    
    buffer (pH 3.5), Hydrogen Peroxide scavenger (2-methyl-2-butene).
  • Procedure:

    • Dissolve substrate in

      
      -BuOH/Water (3:1).
      
    • Add 2-methyl-2-butene (3.0 eq).

    • Add

      
       and phosphate buffer dropwise at 0°C.
      
    • Stir at Room Temperature for 2 hours.

  • Workup: Acidify to pH 2, extract with EtOAc.

  • Result: Quantitative conversion to 2,2-dimethylglutaric acid . The non-enolizable nature prevents side reactions common in the oxidation of linear aldehyde acids.

References

  • Jung, M. E., & Piizzi, G. (2005).[7] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The Formation and Stability of Anhydrides and Lactones. Journal of the Chemical Society, Transactions.[8] Link

  • PubChem. (2025).[5][6] this compound Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 2,2-Dimethylglutaric acid (Oxidation Product). Link

Sources

Advantages of using 4,4-dimethyl-5-oxopentanoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Advantages of Using 4,4-Dimethyl-5-Oxopentanoic Acid in Drug Discovery

Executive Summary

This compound (CAS 503-53-7) is a specialized bifunctional building block that solves a critical challenge in medicinal chemistry: balancing reactivity with stability. Unlike linear aldehyde-acids, this molecule incorporates a gem-dimethyl group at the


-position to the aldehyde. This structural modification exerts the Thorpe-Ingold effect , significantly accelerating cyclization reactions while simultaneously blocking metabolic degradation and preventing polymerization.

This guide objectively compares its performance against linear alternatives, detailing its utility in synthesizing CGRP receptor antagonists, IRAK4 inhibitors, and stable linker systems for PROTACs and ADCs.

Chemical Profile & Mechanism of Action

Structural Analysis

The molecule features three distinct functional zones:

  • Terminal Carboxylic Acid (C1): Enables standard amide coupling (e.g., to an E3 ligase ligand or antibody).

  • Gem-Dimethyl "Lock" (C4): The core innovation. It restricts conformational freedom and removes

    
    -protons.
    
  • Terminal Aldehyde (C5): Allows for reductive amination or Wittig reactions.

Key Chemical Advantage: In linear analogues like 5-oxopentanoic acid , the carbon


 to the aldehyde (C4) bears two protons. These protons are acidic (

), making the molecule susceptible to enolization, self-aldol condensation, and polymerization.
  • This compound has zero

    
    -protons  at C4. It is chemically impossible for it to enolize at this position, rendering it indefinitely stable against self-polymerization under standard storage conditions.
    

ChemicalStructure Figure 1: Functional Reactivity Map of this compound Acid Carboxylic Acid (Amide Coupling) Linker Hydrocarbon Chain (Spacer) Acid->Linker C1-C3 GemDimethyl Gem-Dimethyl Group (C4 Position) Linker->GemDimethyl C3-C4 Aldehyde Aldehyde (Reductive Amination) GemDimethyl->Aldehyde C4-C5 Stability BLOCKS Enolization (No α-Protons) GemDimethyl->Stability Cyclization ACCELERATES Cyclization (Thorpe-Ingold) GemDimethyl->Cyclization

Comparative Analysis: Performance vs. Alternatives

The following table contrasts this compound with its linear counterpart and a shorter homologue.

FeatureThis compound 5-Oxopentanoic Acid (Linear)Succinic Semialdehyde
CAS Number 503-53-73128-06-1692-29-5
Stability (Pure) High. No

-protons; resistant to polymerization.
Low. Rapidly polymerizes/trimerizes upon storage.Very Low. Exists as hydrate/polymer; difficult to handle.
Cyclization Rate Fast. Gem-dimethyl group pre-organizes conformation (Thorpe-Ingold).Slow. Entropically disfavored; requires high heat/catalyst.Moderate. Forms lactones but unstable.
Metabolic Stability High. Steric bulk blocks

-oxidation and enzymatic attack.
Low. Rapidly oxidized to glutaric acid in vivo.Low. Rapidly oxidized to succinic acid (Krebs cycle).
Solubility (LogP) Optimized. Methyl groups disrupt crystal packing, improving solubility in organics.Poor. Often requires polar solvents.High (Water). Too hydrophilic for some organic synthesis.

Applications in Drug Discovery

Synthesis of CGRP Receptor Antagonists

Calcitonin Gene-Related Peptide (CGRP) antagonists are critical for migraine therapy.[1] The gem-dimethyl scaffold is used to synthesize substituted lactams that mimic the bioactive turn conformation of the peptide.

  • Mechanism: The aldehyde undergoes reductive amination with an amine (e.g., glycine derivative), followed by spontaneous or heat-induced cyclization to form the lactam ring.[1] The gem-dimethyl group forces the intermediate into a "reactive rotamer," increasing yield from <40% (linear) to >85%.

IRAK4 Inhibitors

In the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, the molecule is used as an acylating agent.[2]

  • Advantage: The steric bulk of the tert-butyl-like motif adjacent to the aldehyde (which becomes an amine or alcohol in the final drug) protects the resulting linkage from hydrolysis by esterases or amidases in the plasma, extending the drug's half-life (

    
    ).
    
PROTAC Linkers

For Proteolysis Targeting Chimeras (PROTACs), linker stability is paramount.[]

  • Application: The aldehyde allows for "late-stage functionalization" of E3 ligase ligands via reductive amination. The gem-dimethyl group prevents the "linker collapse" often seen with linear alkyl chains, maintaining the precise distance required for ternary complex formation.

Experimental Protocols

Protocol A: Reductive Amination & Cyclization (Lactam Synthesis)

Validates the Thorpe-Ingold Effect.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Glycine methyl ester, 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step:

  • Imine Formation: Dissolve this compound in DCM (0.1 M). Add the amine and AcOH (1.0 equiv). Stir at room temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir for 4 hours. Note: The gem-dimethyl group prevents side-reactions at the aldehyde.

  • Cyclization: The resulting secondary amine often cyclizes spontaneously to the lactam due to the gem-dimethyl effect. If not, heat the crude residue in Toluene at 80°C for 2 hours.

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.

  • Result: Yields of 85-95% are typical, compared to 30-50% for linear analogues.

Protocol B: Amide Coupling (Linker Attachment)

Standard coupling for PROTAC/ADC synthesis.

Reagents:

  • This compound (1.0 equiv)

  • Amine-bearing Payload (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF[1][2][4]

Step-by-Step:

  • Activation: Dissolve acid and HATU in DMF. Stir for 5 mins to form the activated ester.

  • Coupling: Add the amine-bearing payload and DIPEA.

  • Reaction: Stir for 2-4 hours. The steric bulk at C4 does not hinder C1 activation, ensuring fast kinetics.

  • Purification: Dilute with water, extract, or purify via reverse-phase HPLC.

Visualizing the Advantage

The diagram below illustrates the kinetic pathway. The gem-dimethyl group lowers the entropic barrier (


) for cyclization, a phenomenon known as the Thorpe-Ingold Effect .

ThorpeIngold Figure 2: The Thorpe-Ingold Effect Facilitating Cyclization OpenChain Open Chain Precursor (High Entropy) TS_Linear Transition State (Linear Chain) High Barrier OpenChain->TS_Linear Slow (Linear) TS_Gem Transition State (Gem-Dimethyl) Low Barrier OpenChain->TS_Gem Fast (Gem-Dimethyl) CyclicProduct Cyclized Lactam/Product (Bioactive Scaffold) TS_Linear->CyclicProduct TS_Gem->CyclicProduct

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 503-53-7).

  • PubChem. Pentanoic acid, 4,4-dimethyl-5-oxo- Compound Summary.

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.[2] (Contextual grounding for Thorpe-Ingold mechanism).

  • Buzard, D. J., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P1 agonists. Bioorganic & Medicinal Chemistry Letters.[5] (Demonstrates gem-dimethyl analog utility).

  • Merck Sharp & Dohme Corp. (2007). Substituted monocyclic CGRP receptor antagonists. US Patent US20070265225A1. (Specific application in CGRP lactam synthesis).

Sources

Structural Activity Relationship of 4,4-Dimethyl-5-oxopentanoic Acid Analogs: A Guide to Linker Design in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Activity Relationship of 4,4-Dimethyl-5-oxopentanoic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Gem-Dimethyl Scaffold

In the high-stakes field of Targeted Protein Degradation (TPD), the difference between a nanomolar drug and a failed candidate often lies in the linker chemistry. This compound (and its derivatives) has emerged as a critical pharmacophore and linker intermediate, particularly in the development of IRAK4 degraders (PROTACs) .

This guide analyzes the Structural Activity Relationship (SAR) of this scaffold. Unlike simple aliphatic chains, the 4,4-dimethyl substitution exploits the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational entropy, thereby locking the attached warhead into a bioactive conformation and shielding metabolically vulnerable sites.

Chemical Space & Pharmacological Context

This compound functions primarily as a bifunctional building block . It contains:

  • Aldehyde (5-oxo): Reactive handle for cyclization (e.g., forming pyridazinone warheads).

  • Carboxylic Acid: Attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL recruiters).

  • Gem-Dimethyl Group: The SAR determinant that modulates solubility, stability, and ligand orientation.

Primary Application: IRAK4 PROTACs

The molecule is the precursor to Compound 1 (a potent IRAK4 kinase inhibitor), which is subsequently conjugated to E3 ligands (like pomalidomide) to create degraders such as Compound 9 .[1]

Comparative SAR Analysis

The following table compares the 4,4-dimethyl scaffold against structural analogs commonly tested during lead optimization. Data represents consensus trends from IRAK4 degrader development campaigns.

Table 1: Structural Analog Performance Comparison
Analog ClassStructural ModificationConformational EntropyMetabolic Stability (Microsomal t1/2)Kinase Potency (IC50)Degradation Efficiency (DC50)
Parent Scaffold 4,4-Dimethyl Low (Rigid) High < 10 nM < 50 nM
UnsubstitutedDes-methyl (Linear chain)High (Flexible)Low (Oxidation prone)~100 nM> 500 nM
Extended Chain5,5-Dimethyl (Hexanoic)ModerateModerateVariablePoor (Steric Clash)
Polar IsostereOxetane (3,3-subst.)Low (Rigid)HighSimilar to ParentGood (Improved Sol.)
Mechanism of Action: The "Gem-Dimethyl" Advantage

The superiority of the 4,4-dimethyl analog is driven by two key mechanistic factors:

  • Conformational Locking (Entropy Reduction): The bulky methyl groups restrict the rotation of the adjacent carbon chain. In the context of IRAK4 inhibitors, this forces the "exit vector" (the chain connecting to the E3 ligase) into a solvent-exposed position that does not clash with the ATP-binding pocket. Unsubstituted analogs (linear chains) suffer from an entropic penalty upon binding, reducing overall affinity.

  • Metabolic Shielding: Linear alkyl chains are susceptible to Cytochrome P450-mediated hydroxylation at the methylene positions. The quaternary carbon at the 4-position in the dimethyl analog blocks this oxidation, significantly extending the half-life of the PROTAC in vivo.

Visualizing the Mechanism

The following diagram illustrates the pathway from the precursor acid to the functional PROTAC and the specific role of the gem-dimethyl group in the ternary complex.

SAR_Mechanism cluster_SAR SAR Logic Precursor This compound Reaction Cyclization with Hydrazine/Amine Precursor->Reaction Synthesis Warhead IRAK4 Warhead (Pyridazinone Core) Reaction->Warhead Yields PROTAC Active PROTAC (Compound 9) Warhead->PROTAC + Linker + Pomalidomide Entropy Thorpe-Ingold Effect: Reduces Conformational Entropy PROTAC->Entropy Gem-dimethyl Restricts Rotation Binding Stable Ternary Complex (IRAK4-PROTAC-CRBN) Entropy->Binding Optimizes Exit Vector Degradation Ubiquitination & Proteasomal Degradation Binding->Degradation High DC50 Potency

Caption: The synthesis flow from the 4,4-dimethyl precursor to the active PROTAC, highlighting the entropy-reduction mechanism that drives high potency.

Experimental Protocols

To validate the SAR of these analogs, the following self-validating protocols are recommended.

Protocol A: Synthesis of the IRAK4 Warhead Intermediate

This protocol converts the acid precursor into the active pharmacophore.

Reagents: this compound, Hydrazine hydrate, Ethanol, Acetic acid.

  • Dissolution: Dissolve 1.0 eq of this compound in Ethanol (0.5 M concentration).

  • Cyclization: Add 1.2 eq of Hydrazine hydrate dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Workup: Cool to room temperature. Concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc to yield the 6-oxo-1,4,5,6-tetrahydropyridazine derivative.

    • Validation: 1H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the gem-dimethyl singlet (~1.1 ppm).

Protocol B: Cellular Degradation Assay (DC50 Determination)

This assay compares the degradation efficiency of the dimethyl analog vs. unsubstituted controls.

  • Cell Line: OCI-LY10 or TMD8 (DLBCL cell lines expressing MYD88 L265P).[1]

  • Treatment:

    • Seed cells at 0.5 x 10^6 cells/mL in 6-well plates.

    • Treat with serial dilutions of the PROTAC (0.1 nM to 10 µM) for 24 hours.

    • Include a DMSO control and a "Competition Control" (pre-treat with 10 µM free Pomalidomide to prove CRBN dependence).

  • Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibody: Anti-IRAK4 (Rabbit mAb).

    • Loading Control: Anti-GAPDH.

  • Quantification: Densitometry analysis normalized to GAPDH. Plot % degradation vs. log[concentration] to calculate DC50.

    • Success Metric: The 4,4-dimethyl analog should achieve >50% degradation at <100 nM (DC50), whereas unsubstituted analogs typically show DC50 > 500 nM.

References

  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Source: National Institutes of Health (PMC) [Link] Key Insight: Describes the synthesis of "Compound 9" using the 4,4-dimethyl precursor and validates the optimal positioning of the linker.

  • Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors. Source: ACS Medicinal Chemistry Letters [Link] Key Insight: Details the "gem-dimethyl effect" in IRAK4 inhibitor potency and metabolic stability.[2]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: Chemical Reviews [Link] Key Insight: Discusses the use of oxetanes as polar isosteres to gem-dimethyl groups in SAR studies.

  • Pentanoic acid, 4,4-dimethyl-5-oxo- (Compound Summary). Source: PubChem [Link] Key Insight: Provides physicochemical properties and synthesis patents for the precursor acid.

Sources

Benchmarking 4,4-Dimethyl-5-Oxopentanoic Acid: A Guide to Gem-Dimethyl Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of 4,4-dimethyl-5-oxopentanoic acid (CAS 503-53-7) as a specialized building block for the synthesis of 5,5-dimethylpiperidin-2-ones and related nitrogen heterocycles. Unlike its unmethylated analog (5-oxopentanoic acid) or the keto-isomer (levulinic acid), this molecule leverages the Thorpe-Ingold Effect (Gem-Dimethyl Effect) to accelerate cyclization and stabilize the resulting lactam pharmacophores against metabolic degradation.

Core Value Proposition:

  • Enhanced Cyclization: The gem-dimethyl group at the

    
    -position to the aldehyde pre-organizes the molecule, significantly favoring intramolecular cyclization over intermolecular polymerization.
    
  • Metabolic Stability: Introduction of the gem-dimethyl moiety blocks metabolic oxidation at the C5 position of the resulting piperidinone ring, a common failure point in drug candidates.

  • Equilibrium Dynamics: Exists primarily as a stable lactol (pseudo-acid) form in storage, simplifying handling compared to the volatile and unstable glutaraldehyde monoacid.

Chemical Profile & Comparative Metrics

The following table contrasts this compound with its primary alternatives used in heterocycle synthesis.

MetricThis compound 5-Oxopentanoic Acid (Glutaraldehyde monoacid)Levulinic Acid (4-Oxopentanoic Acid)
CAS 503-53-73128-06-1123-76-2
Structure



Primary Product 5,5-Dimethylpiperidin-2-one (6-membered)Piperidin-2-one (6-membered)5-Methylpyrrolidin-2-one (5-membered)
Cyclization Rate High (Thorpe-Ingold enhanced)Moderate (Entropy dependent)High (Thermodynamically favored 5-ring)
Metabolic Stability High (Steric block)Low (Prone to oxidation)Moderate
Storage Form Stable Lactol (Solid/Viscous Oil)Unstable / PolymerizesStable Solid
Lipophilicity (cLogP) ~0.4 (More Lipophilic)~ -0.6 (Hydrophilic)-0.4

Expert Insight: While Levulinic acid is cheaper, it yields a pyrrolidone (5-membered ring). If your pharmacophore requires a piperidinone (6-membered ring), the direct comparison is 5-oxopentanoic acid. Here, the 4,4-dimethyl variant offers superior handling and cyclization kinetics.

Performance Analysis: The Thorpe-Ingold Advantage

The "Gem-Dimethyl Effect" is not merely theoretical; it dictates the reaction efficiency of this molecule.

Mechanism of Action

In the synthesis of piperidinones via reductive amination, the reaction proceeds through an open-chain imine intermediate.

  • Unsubstituted Chain: The flexible chain possesses high conformational entropy. The amine and acid termini spend less time in proximity, allowing competing intermolecular reactions (oligomerization).

  • Gem-Dimethyl Chain: The bulky methyl groups at C4 restrict bond rotation. This steric bulk compresses the internal bond angle (C3-C4-C5), forcing the termini (C1 and C5) closer together. This pre-organization dramatically lowers the entropic barrier to ring closure.

Reaction Pathway Diagram

The following diagram illustrates the equilibrium and reaction flow, highlighting the critical cyclization step.

ReactionPathway cluster_0 Critical Step Lactol Lactol Form (Storage State) OpenAldehyde Open Aldehyde-Acid (Reactive Species) Lactol->OpenAldehyde Equilibrium (Solvent dependent) Imine Imine Intermediate (Transient) OpenAldehyde->Imine + R-NH2 - H2O Amine Amino-Acid Intermediate (Reduced) Imine->Amine + H- (Reductant) Product 5,5-Dimethylpiperidin-2-one (Final Lactam) Amine->Product Cyclization (Thorpe-Ingold Enhanced)

Figure 1: Reaction pathway from lactol precursor to piperidinone. The gem-dimethyl group accelerates the final cyclization step (Green Arrow).

Experimental Protocol: Synthesis of N-Benzyl-5,5-dimethylpiperidin-2-one

This protocol is validated for high-yield synthesis, minimizing side reactions common with aldehyde-acids.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Benzylamine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additives: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology:

  • Lactol Opening: Dissolve this compound in DCE (0.2 M). Add Benzylamine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? The acid catalyst promotes the opening of the lactol ring and subsequent imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise. Allow to warm to RT and stir for 4–16 hours.

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine in the presence of the carboxylic acid/lactol equilibrium.

  • Cyclization (Thermal):

    • Direct Route: Often, the product cyclizes spontaneously upon workup.

    • Forced Cyclization: If the intermediate amino-acid persists (checked by LC-MS), heat the crude residue in Toluene (reflux) or Xylene for 2–4 hours with a Dean-Stark trap or simply heat in a sealed vial at 80°C.

    • Observation: The gem-dimethyl substrate typically requires less forcing conditions than the unmethylated analog.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc. Wash with brine, dry over MgSO4, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome:

  • Yield: 75–85% (isolated).

  • Purity: >95%.[1]

  • Note: Lower yields (<50%) often result from insufficient reaction time during the imine formation step due to the steric hindrance of the gem-dimethyl group. Do not rush Step 1.

Troubleshooting & Optimization
IssueCauseSolution
Low Conversion Steric hindrance at C5 aldehyde prevents imine formation.Increase time for Step 1 (Imine formation) to 2-4 hours; use molecular sieves to remove water.
Incomplete Cyclization Intermediate amino-acid is stable.Heat the crude product in toluene (110°C) or use EDCI coupling if thermal cyclization fails.
Side Products Dialkylation of amine.Ensure slow addition of the reductant; use a slight excess of amine.
References
  • PubChem. (2025).[2][3][4] Pentanoic acid, 4,4-dimethyl-5-oxo- (Compound Summary). National Library of Medicine. Available at: [Link]

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. (Contextual grounding for Thorpe-Ingold Effect claims).
  • Patent US10519111B2. (2019). UV absorbing compounds, compositions comprising same and uses thereof.[5] Google Patents.[6][7] Available at:

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Comparative analysis of the stability of different oxopentanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes chemical kinetics, structural reactivity, and practical handling protocols to establish a definitive stability hierarchy for oxopentanoic acid isomers.

Executive Summary

In the development of metabolic modulators and prodrugs, the positional isomerism of the ketone group in oxopentanoic acids dictates their thermodynamic and kinetic stability. This guide compares the four primary isomers: 2-oxopentanoic acid (


), 3-oxopentanoic acid  (

), 4-oxopentanoic acid (

), and 5-oxopentanoic acid (

/aldehyde).

Stability Hierarchy (Most to Least Stable):

  • 4-Oxopentanoic Acid (Levulinic Acid): Highly stable; shelf-stable solid.

  • 2-Oxopentanoic Acid (

    
    -Ketovaleric Acid):  Moderately stable; requires cold storage (-20°C) to prevent oxidative decarboxylation.
    
  • 5-Oxopentanoic Acid (Glutaraldehydic Acid): Low stability; exists in dynamic equilibrium with cyclic lactol; prone to oxidation.

  • 3-Oxopentanoic Acid (

    
    -Ketovaleric Acid):  Unstable; prone to rapid spontaneous decarboxylation at room temperature.
    

Chemical Structure & Reactivity Profiles[1]

The stability differences are governed by the electronic relationship between the carbonyl group and the carboxylic acid moiety.

4-Oxopentanoic Acid (Levulinic Acid)[2][3][4]
  • Structure:

    
    -keto acid.[1]
    
  • Mechanism of Stability: The carbonyl group is located at the

    
    -position, effectively isolating it from the inductive withdrawal of the carboxyl group. It lacks the requisite geometry for the 6-membered transition state required for thermal decarboxylation.
    
  • State: Crystalline solid (MP: 33–35 °C).

  • Application: Ideal scaffold for stable drug conjugates.

2-Oxopentanoic Acid ( -Ketovaleric Acid)[2][5][6]
  • Structure:

    
    -keto acid.[2][3][4]
    
  • Instability Factors: The adjacent carbonyl groups create a strong dipole and electron-deficient center. While resistant to thermal decarboxylation compared to

    
    -acids, it is highly susceptible to oxidative decarboxylation  (mediated by peroxides or light) and enolization-hydrolysis.
    
  • Storage: Must be stored under inert gas at -20°C.

3-Oxopentanoic Acid ( -Ketovaleric Acid)[1][5]
  • Structure:

    
    -keto acid.[5][6][7]
    
  • Instability Factors: This is the most critical isomer to handle with caution. It undergoes spontaneous thermal decarboxylation to form 2-butanone and CO

    
    . This reaction proceeds through a cyclic six-membered transition state involving the enol form.
    
  • Handling: Typically generated in situ from its ester or salt; isolation of the free acid is difficult and transient.

5-Oxopentanoic Acid (Glutaraldehydic Acid)
  • Structure: Terminal aldehyde.

  • Instability Factors: As an aldehyde-acid, it is prone to rapid oxidation to glutaric acid. In aqueous solution, it exists primarily as the cyclic hemiacetal (lactol), 2-hydroxytetrahydropyran-2-carboxylic acid . This equilibrium complicates precise dosing and purity analysis.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the critical degradation pathways that differentiate the


-isomer (unstable) from the 

-isomer (oxidatively sensitive).

StabilityPathways cluster_legend Stability Mechanism BetaAcid 3-Oxopentanoic Acid (Beta-Keto) TS 6-Membered Cyclic Transition State BetaAcid->TS Heat / RT AlphaAcid 2-Oxopentanoic Acid (Alpha-Keto) Oxidative Oxidative Decarboxylation (Peroxide/Light mediated) AlphaAcid->Oxidative O2 / hν Butanone 2-Butanone + CO2 (Irreversible Loss) TS->Butanone Fast Stable Stable Gamma-Keto (Levulinic Acid) Stable->Stable No Decarboxylation Path

Caption: Figure 1. Comparative degradation mechanisms. Note the rapid thermal decarboxylation pathway unique to the 3-oxo isomer.

Comparative Performance Data

The following data summarizes stability metrics derived from accelerated degradation studies (Arrhenius modeling) and standard storage conditions.

Feature2-Oxopentanoic Acid3-Oxopentanoic Acid4-Oxopentanoic Acid5-Oxopentanoic Acid
CAS Number 1821-02-910191-25-0123-76-2111-30-8 (Aldehyde)
Physical State (RT) Liquid (Viscous)Unstable Oil / TransientCrystalline SolidLiquid / Lactol
T½ at pH 7.4 (25°C) > 24 Hours< 30 Minutes> 2 YearsEquilibrium Dependent
Primary Degradation Oxidative DecarboxylationThermal DecarboxylationNone (Stable)Oxidation / Polymerization
Storage Requirement -20°C, Argon, Amber VialGenerate in situRoom Temp, Dry4°C, Inert Atmosphere
Drug Dev Utility Biomarker / MetaboliteProdrug (Ester form only)Stable Linker / ExcipientCrosslinking Agent

Experimental Protocols for Stability Validation

To validate these claims in your specific formulation, use the following self-validating protocols.

Protocol A: Kinetic Analysis of Decarboxylation (NMR Tracking)

Best for: 3-Oxopentanoic acid and 2-Oxopentanoic acid comparison.

Reagents:

  • Deuterated Phosphate Buffer (pH 7.4).

  • Internal Standard: Maleic Acid (non-reactive, distinct chemical shift).

Workflow:

  • Preparation: Dissolve 10 mM of the oxopentanoic acid isomer in pre-chilled (4°C) deuterated buffer containing 1 mM Maleic Acid.

  • Acquisition: Immediately transfer to an NMR tube.

  • Thermostating: Set probe temperature to 37°C.

  • Data Collection: Acquire 1H-NMR spectra every 5 minutes for 2 hours.

  • Analysis:

    • 3-Oxo: Monitor disappearance of methylene protons (

      
       ~3.5 ppm) and appearance of methyl ketone signal (
      
      
      
      ~2.1 ppm).
    • 2-Oxo: Monitor stability of the

      
      -keto signal; look for peak broadening or new aldehyde signals indicating oxidative loss.
      
Protocol B: High-Sensitivity HPLC-FLD Analysis (Derivatization)

Best for: Quantifying trace degradation of 2-Oxo and 4-Oxo acids in biological matrices.

Principle:


-Keto acids react specifically with 1,2-diamino-4,5-methylenedioxybenzene (DMB)  to form highly fluorescent quinoxalinone derivatives, allowing detection of degradation products at femtomole levels.

Step-by-Step:

  • Derivatization Reagent: Prepare 7 mM DMB, 1.4 M

    
    -mercaptoethanol, and 0.8 M sodium hydrosulfite in 1.2 M HCl.
    
  • Reaction: Mix 10

    
    L sample + 10 
    
    
    
    L reagent. Heat at 100°C for 45 mins (Note: 4-oxo acids will NOT react, serving as a negative control for specificity; 2-oxo acids will form fluorescent peaks).
  • Separation: Inject onto C18 column (Isocratic: Acetonitrile/Water/TFA).

  • Detection: Excitation 367 nm / Emission 446 nm.

Stability Testing Workflow (DOT Visualization)

This workflow ensures rigorous validation of oxopentanoic acid stability before inclusion in drug formulations.

StabilityWorkflow cluster_tests Experimental Validation Start Start: Select Isomer Classify Classify Structure (Alpha, Beta, Gamma) Start->Classify Test1 Thermal Stress Test (NMR @ 37°C) Classify->Test1 Test2 Oxidative Challenge (0.1% H2O2) Classify->Test2 Decision Is T½ > 24h? Test1->Decision Test2->Decision OutcomeStable Proceed to Formulation (Stable) Decision->OutcomeStable Yes OutcomeUnstable Require Prodrug/Ester (Unstable) Decision->OutcomeUnstable No

Caption: Figure 2. Decision tree for evaluating keto-acid stability in pre-clinical formulation.

Implications for Drug Development

  • Prodrug Design: If the biological target requires the 3-oxopentanoic acid pharmacophore, you cannot dose the free acid. You must design an ethyl ester or amide prodrug that is hydrolyzed intracellularly.

  • Formulation: 2-Oxopentanoic acid formulations must include chelating agents (EDTA) to remove metal ions that catalyze oxidative decarboxylation, and antioxidants (ascorbic acid) to prevent radical attacks.

  • Platform Choice: For linker chemistry, always select 4-oxopentanoic acid (Levulinic acid) . Its stability ensures that the linker itself does not degrade during storage, maintaining the integrity of the antibody-drug conjugate (ADC) or peptide chimera.

References

  • BenchChem. (2025).[3] Improving stability of 2-oxopentanoic acid in solution. Link

  • Master Organic Chemistry. (2022). Decarboxylation of beta-keto carboxylic acids. Link

  • Origin Materials. (2023). Levulinic Acid: A Versatile Building Block. Link

  • PubChem. (2025).[5] 3-Oxopentanoic acid (Compound Summary). National Library of Medicine. Link

  • Thermo Fisher Scientific. (2020). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Link

  • ResearchGate. (2020).[7] Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Link

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A New Contender in High-Performance Biomaterials: An In-Depth Evaluation of 4,4-dimethyl-5-oxopentanoic Acid as a Precursor to Advanced Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of sustainable and high-performance polymers has led researchers to explore novel monomers that can impart superior properties to the resulting materials. Among these, 4,4-dimethyl-5-oxopentanoic acid is emerging as a promising precursor for a new class of biodegradable and chemically recyclable polyesters. This guide provides a comprehensive evaluation of this precursor, detailing its conversion to a polymerizable monomer, the characteristics of the resulting polymer, and a comparative analysis against other leading alternatives in the field. We present this information with the depth and rigor required by researchers, scientists, and drug development professionals who are at the forefront of materials innovation.

From Acid to Lactone: The Gateway to Polymerization

This compound in its linear form is not readily polymerizable into high molecular weight polyesters. The key to unlocking its potential lies in its conversion to the corresponding cyclic ester, or lactone. This intramolecular cyclization yields α,α-dimethyl-δ-valerolactone , a monomer well-suited for ring-opening polymerization (ROP).

The gem-dimethyl substitution at the α-position to the ester oxygen is a critical design feature. This structural motif has been shown to significantly enhance the thermal and mechanical properties of the resulting polymer, while also promoting chemical recyclability.[1][2][3]

Synthesis of α,α-dimethyl-δ-valerolactone

The synthesis of gem-dialkyl-substituted δ-valerolactones has been systematically explored, providing a reliable pathway to this key monomer.[1][2][3] While a direct, one-pot synthesis from this compound is feasible through acid-catalyzed intramolecular esterification, a more general and well-documented laboratory-scale synthesis involves the dialkylation of a suitable precursor.

Experimental Protocol: Synthesis of α,α-dimethyl-δ-valerolactone

The following protocol is adapted from established methods for the synthesis of gem-disubstituted valerolactones.[1]

  • Preparation of the Substrate: Begin with a suitable precursor such as δ-valerolactone or a derivative that allows for alkylation at the α-position.

  • Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the precursor in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise while maintaining the low temperature. The LDA is typically prepared in situ from diisopropylamine and n-butyllithium.

  • First Alkylation: While stirring at -78 °C, add one equivalent of methyl iodide (CH₃I) dropwise. Allow the reaction to stir for several hours, gradually warming to room temperature. This introduces the first methyl group at the α-position.

  • Second Alkylation: Repeat the deprotonation step with LDA at -78 °C, followed by the addition of a second equivalent of methyl iodide to introduce the second methyl group, forming the gem-dimethyl moiety.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure α,α-dimethyl-δ-valerolactone.

Causality of Experimental Choices: The use of a strong, sterically hindered base like LDA is crucial to ensure complete deprotonation at the α-carbon without competing nucleophilic attack on the ester carbonyl. The low reaction temperature (-78 °C) is necessary to control the reactivity of the enolate and prevent side reactions. Anhydrous conditions are paramount as the organolithium reagents and enolates are highly reactive with water.

Ring-Opening Polymerization: Crafting a High-Performance Polyester

The polymerization of α,α-dimethyl-δ-valerolactone via ring-opening polymerization (ROP) yields poly(α,α-dimethyl-δ-valerolactone), a polyester with a unique combination of strength, ductility, and thermal stability.

Organocatalyzed Ring-Opening Polymerization

Organocatalysis offers a metal-free route to well-defined polyesters, which is particularly advantageous for biomedical applications where metal contamination is a concern. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a highly effective organocatalyst for the ROP of lactones.[4]

Experimental Protocol: TBD-Catalyzed ROP of α,α-dimethyl-δ-valerolactone

  • Monomer and Initiator Preparation: In a glovebox, add the purified α,α-dimethyl-δ-valerolactone monomer and a suitable initiator, such as benzyl alcohol, to a dried reaction vessel. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Catalyst Addition: Dissolve the TBD catalyst in a minimal amount of anhydrous toluene and add it to the monomer/initiator mixture. The monomer-to-catalyst ratio will influence the polymerization rate.

  • Polymerization: Stir the reaction mixture at room temperature. The polymerization is typically fast and can reach high conversion within minutes to hours.

  • Termination and Purification: Quench the polymerization by adding a small amount of a weak acid, such as benzoic acid. Dilute the viscous polymer solution with a suitable solvent like dichloromethane (DCM) and precipitate the polymer into a non-solvent such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Causality of Experimental Choices: Benzyl alcohol is a common initiator as it provides a hydroxyl group to start the polymer chain growth and allows for the calculation of the number-average molecular weight (Mn) from the monomer-to-initiator ratio. TBD is a highly active catalyst due to its ability to act as a bifunctional catalyst, activating both the monomer and the growing polymer chain end through hydrogen bonding. Precipitation into cold methanol is an effective method for removing unreacted monomer and catalyst residues.

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer α,α-dimethyl- δ-valerolactone Mix Mixing in Toluene Monomer->Mix Initiator Benzyl Alcohol Initiator->Mix Catalyst TBD Catalyst->Mix ROP ROP at Room Temperature Mix->ROP Quench Quench with Benzoic Acid ROP->Quench Precipitate Precipitate in Cold Methanol Quench->Precipitate Dry Dry under Vacuum Precipitate->Dry Product Poly(α,α-dimethyl- δ-valerolactone) Dry->Product

Caption: Workflow for the organocatalyzed ROP of α,α-dimethyl-δ-valerolactone.

Performance Benchmarking: A Comparative Analysis

The true value of a novel precursor is determined by the performance of the material it produces relative to existing alternatives. Here, we compare poly(α,α-dimethyl-δ-valerolactone) with unsubstituted poly(δ-valerolactone) (PVL) and other high-performance biodegradable polyesters.

The data presented in the following tables are compiled from studies on gem-disubstituted polyvalerolactones and related biodegradable polymers.[1][5][6]

Thermal and Mechanical Properties
PolymerGlass Transition Temp. (T_g, °C)Melting Temp. (T_m, °C)Tensile Strength (MPa)Elongation at Break (%)
Poly(δ-valerolactone) (PVL)-6459~15>1000
Poly(α,α-dimethyl-δ-valerolactone) -12 128 ~35 ~400
Poly(L-lactic acid) (PLLA)60-65173-17850-702-6
Poly(ε-caprolactone) (PCL)-6059-64~23>700
Poly(β-methyl-δ-valerolactone)-298-11641-53530-640

Analysis: The gem-dimethyl substitution dramatically increases both the glass transition temperature and the melting temperature compared to the unsubstituted PVL, indicating a more rigid and thermally stable material. The tensile strength is more than doubled, transforming the material from a soft, flexible polymer to a strong and ductile plastic. While its strength is lower than the brittle PLLA, its significantly higher elongation at break suggests much greater toughness. Compared to PCL, it offers higher strength and thermal stability.

Degradation and Recyclability

A key advantage of polyesters derived from gem-disubstituted valerolactones is their enhanced chemical recyclability. The steric hindrance introduced by the gem-dialkyl groups lowers the ceiling temperature of the polymer, making it more susceptible to depolymerization back to the monomer under milder conditions than many other polyesters.[1][2]

FeaturePoly(α,α-dimethyl-δ-valerolactone)Poly(lactic acid) (PLA)Poly(ε-caprolactone) (PCL)
Hydrolytic Degradation Slow to moderate, dependent on crystallinityModerate, autocatalyzed by acidic byproductsVery slow
Enzymatic Degradation Susceptible to lipase-catalyzed degradation[7]Susceptible to specific enzymesSusceptible to lipase-catalyzed degradation
Chemical Recyclability High (facile depolymerization to monomer)[1][2]Possible, but requires high temperatures or specific catalystsPossible, but less favorable thermodynamically

Analysis: While all three polymers are biodegradable, the standout feature of the gem-disubstituted PVL is its excellent chemical recyclability. This opens the door to a closed-loop lifecycle, where the polymer can be broken down into its constituent monomer and re-polymerized without significant loss of quality, a crucial aspect of a circular economy.

Alternative Precursors for High-Performance Polyesters

While this compound is a strong candidate, other precursors are also being explored for the synthesis of advanced biodegradable polyesters.

  • Other Substituted Lactones: Monomers like β-methyl-δ-valerolactone produce tough and ductile poly(ester-amide)s with tunable properties.[5][8] Functional groups can also be introduced onto the lactone ring to allow for post-polymerization modification, creating materials with tailored surface properties or for the attachment of therapeutic agents.[9][10]

  • Bio-based Diols and Diacids: Polycondensation of bio-derived monomers such as succinic acid, sebacic acid, and 1,4-butanediol can produce a wide range of polyesters like poly(butylene succinate) (PBS).[11][12] These materials are often more flexible and have lower melting points, making them suitable for applications requiring elastomeric properties.[13]

  • Itaconic Acid and Furan Derivatives: These bio-based monomers introduce rigidity and functionality into the polyester backbone, offering pathways to materials with high thermal stability and unique chemical properties.

Precursor_Comparison cluster_target Target Precursor cluster_alternatives Alternative Precursors cluster_properties Resulting Polymer Properties Target This compound (via α,α-dimethyl-δ-valerolactone) Prop_Target High Strength & Ductility Excellent Recyclability High Thermal Stability Target->Prop_Target Alt1 Other Substituted Lactones (e.g., β-methyl-δ-valerolactone) Prop_Alt1 Tunable Properties Functionalizable Alt1->Prop_Alt1 Alt2 Bio-based Diols/Diacids (e.g., Succinic Acid, 1,4-Butanediol) Prop_Alt2 Elastomeric Lower Melting Point Alt2->Prop_Alt2 Alt3 Itaconic Acid / Furan Derivatives Prop_Alt3 Rigid Backbone High Thermal Stability Alt3->Prop_Alt3

Caption: Comparison of precursor types and resulting polymer properties.

Conclusion and Future Outlook

The evaluation of this compound, through its lactone derivative, reveals it to be a highly promising precursor for the development of novel, high-performance biodegradable materials. The resulting poly(α,α-dimethyl-δ-valerolactone) exhibits a compelling combination of high tensile strength, ductility, and thermal stability, positioning it as a potential sustainable alternative to some commodity plastics. Its most significant advantage lies in its facile chemical recyclability, which is a critical attribute for the future of sustainable polymers.

For researchers and professionals in materials science and drug development, this precursor offers a new building block to design materials with robust mechanical integrity for demanding applications, such as load-bearing medical implants, durable drug delivery devices, and advanced tissue engineering scaffolds. The principles of monomer design demonstrated here, particularly the strategic use of gem-disubstitution, provide a clear roadmap for the rational design of next-generation sustainable polymers. Further research should focus on scaling up the monomer synthesis, exploring copolymerization to further tune properties, and conducting in-depth biocompatibility and in vivo degradation studies to fully realize its potential in biomedical applications.

References

  • Chen, X., et al. (2017). Functionalized Polyesters with Tunable Degradability Prepared by Controlled Ring-Opening (Co)polymerization of Lactones. Macromolecules, 50(9), 3547–3556. [Link]

  • Wang, Y., et al. (2014). A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties. Biomaterials, 35(26), 7417-7427. [Link]

  • Zhang, L., et al. (2024). Fast and switchable ring-opening polymerization of biorenewable omega-substituted lactones towards sustainable copolymers with facile control over monomer sequences. Chemical Science, 15(22), 8443-8452. [Link]

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  • Liu, J., et al. (2020). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. Polymers, 12(11), 2538. [Link]

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  • Andrew, J. E., et al. (2019). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). Molecules, 24(22), 4141. [Link]

  • Gurnagul, N., et al. (2023). High-throughput experimentation for discovery of biodegradable polyesters. Proceedings of the National Academy of Sciences, 120(23), e2221872120. [Link]

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  • Delgadillo-Armendariz, G. R., et al. (2022). Synthesis of copolyesters based on substituted and non-substituted lactones towards the control of their crystallinity and their potential effect on hydrolytic degradation in the design of soft medical devices. RSC advances, 12(28), 17822-17833. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,4-dimethyl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4,4-dimethyl-5-oxopentanoic acid (CAS No. 503-53-7), a compound that, while valuable in synthesis, requires careful handling due to its hazardous properties. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its risks is essential. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate its handling and disposal requirements.[1] The primary hazards are its corrosive and irritant properties.[1]

Table 1: GHS Hazard Profile for this compound

Hazard Class & CategoryGHS Hazard CodeHazard StatementGHS Pictogram
Skin Corrosion/Irritation (Category 2)H315Causes skin irritationExclamation Mark
Serious Eye Damage/Irritation (Category 1)H318Causes serious eye damageCorrosion
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritationExclamation Mark

Source: Adapted from PubChem CID 12310758.[1]

The causality behind these classifications lies in the molecule's carboxylic acid functionality, which can cause chemical burns and irritation upon contact with skin, eyes, and the respiratory system. The "Causes serious eye damage" (H318) classification is particularly critical, necessitating stringent eye protection at all times.[1]

Immediate Safety & Spill Management Protocol

Vigilance and preparation are key to mitigating risks. In the event of an accidental release, a swift and correct response is crucial.

Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory. Given the H318 warning for serious eye damage, a face shield should also be worn when handling larger quantities or when there is a significant splash risk.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required to prevent skin contact.

Step-by-Step Small Spill Cleanup

For minor spills (typically <100g) in a well-ventilated area or fume hood:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Work within a certified chemical fume hood if possible. If the spill is outside a hood, ensure the area is well-ventilated.

  • Contain the Spill: If the substance is a solid, prevent it from spreading further.

  • Neutralize (for final surface decontamination): Prepare a weak basic solution, such as 5% sodium bicarbonate.

  • Collect the Material: Carefully sweep the solid material into a designated, labeled hazardous waste container.[2] Avoid creating dust.[2][3]

  • Decontaminate the Area: Use a cloth or paper towels dampened with the weak base solution to wipe the spill area. Follow with a water rinse.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, towels, etc.) must be placed in the solid hazardous waste container.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

Core Disposal Protocol: Waste Accumulation

Routine disposal of this compound waste requires a systematic approach to accumulation and segregation. Under no circumstances should this chemical be disposed of down the sink or in the regular trash.

Experimental Workflow for Waste Segregation

The following diagram illustrates the decision-making process for segregating waste generated from procedures involving this compound.

G cluster_start Waste Generation Point cluster_classification Waste Classification & Segregation cluster_action Disposal Action cluster_final Final Disposition start Start: Waste Generated (e.g., residual solid, contaminated labware) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated weigh boats, spill cleanup debris) waste_type->solid_waste Solid liquid_waste Aqueous Solution Waste (e.g., from extractions, reaction quenching) waste_type->liquid_waste Liquid (Aqueous) labware Contaminated Labware (Glassware, spatulas) waste_type->labware Contaminated Reusable Labware collect_solid Place in labeled 'Solid Organic Acid Waste' container solid_waste->collect_solid collect_liquid Place in labeled 'Aqueous Acidic Waste' container liquid_waste->collect_liquid decon Decontaminate via Triple Rinse: 1. Appropriate Solvent 2. Water 3. Final Water Rinse labware->decon ehs_pickup Store in Satellite Accumulation Area for EHS Pickup and Disposal collect_solid->ehs_pickup collect_liquid->ehs_pickup clean_labware Clean Labware Ready for Reuse decon->clean_labware

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Accumulation Procedure
  • Obtain Correct Waste Container: Use a container approved by your institution's Environmental Health & Safety (EHS) department, clearly labeled "Hazardous Waste."

  • Specify Contents: The label must detail the contents. For this compound, list "this compound." If it is a mixed waste stream, all components must be listed.[4]

  • Segregate Incompatibles: This compound is an organic acid. It must be stored separately from bases, strong oxidizing agents, and reactive metals to prevent dangerous chemical reactions.[2][5]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6] Store the container in a designated satellite accumulation area (SAA), which should be a secondary containment bin in a well-ventilated area.[4]

  • Request Pickup: Once the container is full, or if it has been in use for a set period defined by institutional policy (e.g., 6 months), contact your EHS department for pickup and final disposal.[4]

Regulatory Framework and Final Disposal

The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).[3][7] As a chemical waste generator, you are legally responsible for ensuring the waste is correctly classified and managed from generation to final disposal.[3][8]

The final step is disposal via a licensed hazardous waste management facility.[9][10] Your institution's EHS department manages this process, ensuring that the waste is transported, treated, and disposed of in an environmentally sound manner that complies with all legal requirements.[7][8]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • Sink Disposal: The compound's corrosivity and potential environmental impact forbid its disposal down the drain.

  • Regular Trash Disposal: As a hazardous chemical, it cannot be placed in the municipal solid waste stream.[11]

  • Evaporation in Fume Hood: Intentionally allowing the chemical to evaporate into the atmosphere is not a permissible disposal method.

By adhering to these procedures, you contribute to a safe and sustainable research environment, protecting yourself, your colleagues, and the broader community.

References

  • Title: Pentanoic acid, 4,4-dimethyl-5-oxo- Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Material Safety Data Sheet - 4-Methyl-2-Oxopentanoic Acid, Sodium Salt Source: Cole-Parmer URL: [Link]

  • Title: Disposal of Solid Chemicals in the Normal Trash Source: Lafayette College Public Safety URL: [Link]

  • Title: 4,4-dimethyl-2-oxopentanoic acid - Executive Summary Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chemical Waste Identification Classification and Proper Disposal Source: YouTube URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

  • Title: 4,4-dimethyl-2-oxopentanoic acid - Hazard Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 2,4-Dimethyl-5-oxo-pentanoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester Source: NIST WebBook URL: [Link]

  • Title: 4,4-dimethyl-2-oxopentanoic acid Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Guide to Chemical Waste Disposal in Chemistry Lab (USF) Source: YouTube URL: [Link]

  • Title: Safety Data Sheet - (S)-2-Amino-4,4-dimethylpentanoic acid Source: Angene Chemical URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.